molecular formula C6H3Cl2FO2S B1360312 3-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 91170-93-3

3-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1360312
CAS No.: 91170-93-3
M. Wt: 229.06 g/mol
InChI Key: DXFXNSNBZNELII-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl2FO2S and its molecular weight is 229.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFXNSNBZNELII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238436
Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
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Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91170-93-3
Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
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Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
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Record name 3-chloro-4-fluorobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the formation of sulfonamides.

Core Properties

This compound, with the CAS Number 91170-93-3 , is a halogenated aromatic sulfonyl chloride.[1][2][3][4][5] Its structure incorporates a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a fluorine atom, bestowing upon it a unique reactivity profile that is valuable in medicinal chemistry.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 91170-93-3[1][2][3][4][5]
Molecular Formula C₆H₃Cl₂FO₂S[2][5]
Molecular Weight 229.06 g/mol [3]
Appearance Light yellow to yellow to orange clear liquid[1][2]
Purity >97%[3]
Density 1.610 g/mL at 25 °C[3]
Boiling Point 104-105 °C at 1 mmHg[3]
Refractive Index n20/D 1.552 (lit.)[3]
Flash Point 110 °C (closed cup)[3]
Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]

GHS PictogramSignal WordHazard Statement
GHS05DangerH314: Causes severe skin burns and eye damage

Synthesis

The synthesis of aryl sulfonyl chlorides like this compound can be achieved through several general methods. Two common routes are the chlorosulfonation of the corresponding aromatic compound and the diazotization of an aniline followed by a Sandmeyer-type reaction.

General Synthetic Workflow

G cluster_0 Route 1: Chlorosulfonation cluster_1 Route 2: From Aniline A 3-Chloro-4-fluorobenzene C This compound A->C Reaction B Chlorosulfonic Acid (ClSO3H) B->C Reagent D 3-Chloro-4-fluoroaniline E Diazotization (NaNO2, HCl) D->E F Diazonium Salt E->F G Reaction with SO2/CuCl2 F->G H This compound G->H

Caption: General synthetic routes to this compound.

Experimental Protocol: Chlorosulfonation of 3-Chloro-4-fluorobenzene (Representative)

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Charge the flask with an excess of chlorosulfonic acid and cool it in an ice bath.

  • Slowly add 3-chloro-4-fluorobenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product, this compound, will separate as an oily layer.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Reactivity and Applications

The primary utility of this compound in drug discovery and development lies in its ability to readily react with primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

Synthesis of Sulfonamides

The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

G A This compound C Sulfonamide Formation A->C B Primary or Secondary Amine (R1R2NH) B->C D N-substituted-3-chloro-4-fluorobenzenesulfonamide C->D E Base (e.g., Pyridine, Triethylamine) E->C Catalyst/HCl Scavenger

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide (Representative)

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash it sequentially with water, dilute hydrochloric acid (to remove excess amine and base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Applications in Drug Development

The 3-chloro-4-fluorobenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The presence of the halogen atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This structural motif is found in various classes of therapeutic agents.

While specific examples directly starting from this compound are proprietary and often found in patent literature, its utility can be inferred from the importance of the resulting sulfonamides. For instance, analogues of the COX-2 inhibitor celecoxib and the carbonic anhydrase inhibitor dorzolamide incorporate substituted benzenesulfonamide structures. The synthesis of such molecules often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. The unique substitution pattern of this compound makes it a valuable building block for generating novel analogues of these and other drug classes in the pursuit of improved efficacy and selectivity. For example, it could be used in the synthesis of novel kinase inhibitors, where the sulfonamide group can act as a key hydrogen bond donor.

References

An In-Depth Technical Guide on 3-Chloro-4-fluorobenzenesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 3-Chloro-4-fluorobenzenesulfonyl chloride is a versatile reagent pivotal in the synthesis of a wide array of biologically active sulfonamides. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its application in drug discovery and development.

Core Properties and Identification

This compound is a halogenated aromatic sulfonyl chloride. Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a sulfonyl chloride group, imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the introduction of the 3-chloro-4-fluorophenylsulfonyl moiety.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 91170-93-3[1][2]
Molecular Formula C₆H₃Cl₂FO₂S[2][3]
Molecular Weight 229.06 g/mol [1]
Appearance Light yellow to yellow to orange clear liquid[2]
Boiling Point 104-105 °C at 1 mmHg
Density 1.610 g/mL at 25 °C
Refractive Index n20/D 1.552

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and sulfonyl chloride substituents.

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments.

Chemical Properties and Reactivity

This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place.[5] It is classified as a corrosive material.

Reactions with Nucleophiles: It readily reacts with a variety of nucleophiles, including amines, alcohols, and amino acids, to form the corresponding sulfonamides, sulfonate esters, and N-sulfonylated amino acids. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, its synthesis can be achieved through established methods for the preparation of arylsulfonyl chlorides. A common route involves the chlorosulfonation of 1-chloro-2-fluorobenzene.

General Synthesis of Sulfonamides

The following is a general experimental protocol for the reaction of a sulfonyl chloride with a primary amine, which can be adapted for this compound.

Reaction Workflow for Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve primary amine in anhydrous dichloromethane B Add anhydrous pyridine or triethylamine A->B C Cool to 0 °C B->C D Add this compound solution dropwise C->D E Stir at 0 °C, then warm to RT (Monitor by TLC) D->E F Quench with water E->F G Extract with dichloromethane F->G H Wash with 1M HCl, sat. NaHCO₃, brine G->H I Dry over Na₂SO₄ and concentrate H->I J Column chromatography (silica gel) I->J K Obtain pure sulfonamide J->K

Caption: A typical workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Detailed Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane.

  • Addition of Base: Add a suitable base, like pyridine or triethylamine (1.5-2.0 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. The organic product is then extracted into an organic solvent. The organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The 3-chloro-4-fluorophenylsulfonyl moiety is a key pharmacophore in a variety of bioactive molecules. Its incorporation can modulate the physicochemical properties of a compound, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.

Enzyme Inhibition and Signaling Pathways

Derivatives of this compound have shown potential as inhibitors of various enzymes, playing a role in interrupting pathological signaling pathways.

One important class of enzymes targeted by sulfonamides are carbonic anhydrases (CAs) .[6] These enzymes are involved in regulating pH, and their overexpression is associated with certain types of cancer. Inhibition of carbonic anhydrase can disrupt the tumor microenvironment, potentially hindering cancer cell growth and survival.

Logical Relationship of Carbonic Anhydrase Inhibition

G A 3-Chloro-4-fluorobenzenesulfonyl chloride derivative B Inhibits A->B C Carbonic Anhydrase (CA) B->C D Leads to C->D E Disruption of pH homeostasis in tumor cells D->E F Results in E->F G Inhibition of tumor growth F->G

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

Another area of interest is the development of kinase inhibitors . Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. While no specific kinase inhibitor has been definitively linked to this compound in the available literature, the sulfonamide scaffold is a common feature in many approved kinase inhibitors. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

General Kinase Inhibitor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., Raf, MEK) Receptor->Kinase Activates Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Response Cell Proliferation, Survival Substrate->Response Phosphorylation->Substrate Activates Inhibitor Sulfonamide-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP binding

Caption: General mechanism of action for a kinase inhibitor.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its versatile reactivity and the biological significance of its derivatives underscore its importance as a key building block in the ongoing quest for novel therapeutics.

References

Molecular weight and formula for 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers distinct electronic properties and metabolic stability to target molecules. This compound is primarily utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, making it a valuable intermediate in the discovery and development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a liquid at room temperature, with its appearance ranging from light yellow to orange.[1][2][3] It is a reactive compound, particularly sensitive to moisture, and is classified as corrosive, capable of causing severe skin burns and eye damage.[1][2]

Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₃Cl₂FO₂S[4][5][6][7][8]
Molecular Weight 229.06 g/mol [6][9]
CAS Number 91170-93-3[4][5]
Appearance Light yellow to orange clear liquid[1][2][3]
Purity ≥97.5% (GC)[4]
Boiling Point 104-105 °C at 1 mmHg[10]
Density 1.610 g/mL at 25 °C[10]
Refractive Index 1.552 at 20 °C[10]
InChI Key DXFXNSNBZNELII-UHFFFAOYSA-N[4]
SMILES FC1=CC=C(C=C1Cl)S(Cl)(=O)=O[4]

Synthesis and Reactions

The primary route for the synthesis of this compound is the chlorosulfonation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the benzene ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for chlorosulfonation of aromatic compounds.[3]

Materials:

  • 1-chloro-2-fluorobenzene

  • Chlorosulfonic acid

  • Stirrer

  • Separatory funnel

  • Thermometer

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask equipped with a stirrer, separatory funnel, and thermometer, place an excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).

  • Cool the chlorosulfonic acid in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add 1-chloro-2-fluorobenzene (1 molar equivalent) dropwise from the separatory funnel with continuous stirring. The temperature should be carefully monitored and maintained between 0-5 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • The crude this compound will separate as an oily layer. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water to remove any remaining acid.

  • The crude product can be purified by vacuum distillation.

Key Reaction: Sulfonamide Formation (Hinsberg Reaction)

A primary application of this compound in drug development is the synthesis of sulfonamides through its reaction with primary or secondary amines.[9] This reaction, known as the Hinsberg reaction, is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.

General Protocol:

  • Dissolve the primary or secondary amine in a suitable solvent (e.g., pyridine, THF, or dichloromethane).

  • Add this compound (typically 1.1 equivalents) to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by crystallization or chromatography.

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. This compound serves as a valuable reagent for introducing the 3-chloro-4-fluorophenylsulfonyl moiety into potential drug candidates. The presence of the chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as:

  • Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolism.

  • Increased lipophilicity: Halogen atoms can improve membrane permeability.

  • Modulation of binding affinity: The electronic properties of the halogens can alter interactions with biological targets.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound and its subsequent reaction to form a sulfonamide, a common workflow in pharmaceutical research.

G cluster_synthesis Synthesis of this compound cluster_application Application in Sulfonamide Synthesis 1-chloro-2-fluorobenzene 1-chloro-2-fluorobenzene Reaction1 Chlorosulfonation 1-chloro-2-fluorobenzene->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 Hinsberg Reaction Product1->Reaction2 Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction2 Product2 3-Chloro-4-fluorophenyl Sulfonamide Reaction2->Product2

Synthetic pathway of this compound and its use in sulfonamide formation.

References

An In-depth Technical Guide to the Synthesis of Fluorinated Benzene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining fluorinated benzene sulfonyl chlorides. These compounds are pivotal intermediates in the development of pharmaceuticals and agrochemicals, owing to the unique properties conferred by fluorine substitution. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of representative compounds.

Diazotization of Fluorinated Anilines followed by Sandmeyer-Type Reaction

The Sandmeyer-type reaction, involving the diazotization of a fluorinated aniline followed by a copper-catalyzed reaction with sulfur dioxide, is a versatile and widely employed method for the synthesis of fluorinated benzene sulfonyl chlorides. This approach offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the location of the amino group on the starting aniline.

A classic example is the synthesis of m-trifluoromethylbenzenesulfonyl chloride from m-trifluoromethylaniline. The reaction proceeds by diazotization of the aniline using sodium nitrite in a mixture of hydrochloric and acetic acids, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2] This method is applicable to a wide range of substituted anilines, with good yields often achieved, particularly for anilines bearing electron-withdrawing groups.[2]

A more recent modification of this method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for sulfur dioxide gas. This innovation enhances the safety and scalability of the Sandmeyer-type chlorosulfonylation.[3]

Logical Relationship: Diazotization-Sandmeyer Pathway

A Fluorinated Aniline (e.g., m-CF3-C6H4NH2) B Diazotization (NaNO2, HCl/AcOH) A->B C Fluorinated Diazonium Salt B->C D Chlorosulfonylation (SO2, CuCl) C->D E Fluorinated Benzene Sulfonyl Chloride D->E

Caption: Diazotization-Sandmeyer synthesis of fluorinated benzene sulfonyl chlorides.

Quantitative Data: Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides[2]
Starting Amine (XC₆H₄NH₂)X =Yield (%) of XC₆H₄SO₂Cl
m-Trifluoromethylanilinem-CF₃72
p-Nitroanilinep-NO₂68
m-Nitroanilinem-NO₂86
p-Chloroanilinep-Cl90
Methyl p-aminobenzoatep-CO₂CH₃90
3,5-Dinitroaniline3,5-di-NO₂81
m-Toluidinem-CH₃71
AnilineH53
p-Anisidinep-OCH₃27
Experimental Protocol: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride[2]
  • Diazotization: A mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) is placed in a 1000-mL beaker equipped with a mechanical stirrer. m-Trifluoromethylaniline (96.7 g, 0.6 mol) is added in one portion, resulting in the precipitation of the hydrochloride salt. The beaker is cooled in a dry ice-ethanol bath to -10°C. A solution of sodium nitrite (44.8 g, 0.65 mol) in water (65 mL) is added dropwise, maintaining the temperature below -5°C. After the addition is complete, the mixture is stirred for 45 minutes between -10°C and -5°C.

  • Preparation of the SO₂/CuCl Reagent: While the diazotization is proceeding, glacial acetic acid (600 mL) is saturated with sulfur dioxide gas in a 4000-mL beaker. Cuprous chloride (15 g) is added, and the introduction of sulfur dioxide is continued until the yellow-green suspension turns blue-green.

  • Reaction: The reaction mixture is cooled in an ice bath. When the temperature reaches 10°C, the cold diazonium salt solution is added in portions over 30 minutes to the sulfur dioxide solution. The temperature is maintained below 30°C.

  • Work-up and Isolation: The reaction mixture is poured into ice water (2000 mL) and stirred until the ice melts. The mixture is transferred to a separatory funnel, and the oily product is separated. The aqueous layer is extracted with ether. The combined organic fractions are washed with saturated aqueous sodium bicarbonate until neutral, then with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled (bp 54–55°C, 0.1 mm) to yield m-trifluoromethylbenzenesulfonyl chloride (100–115 g, 68–79%) as a colorless or slightly yellow liquid.

Direct Chlorosulfonation of Fluorinated Benzenes

Direct chlorosulfonation involves the reaction of a fluorinated benzene derivative with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the fluorine and other substituents on the benzene ring. For instance, the chlorosulfonation of fluorobenzene primarily yields the para-substituted product, p-fluorobenzenesulfonyl chloride.

Experimental Workflow: Direct Chlorosulfonation

A Fluorinated Benzene (e.g., Fluorobenzene) C Reaction at Controlled Temperature A->C B Chlorosulfonic Acid (ClSO3H) B->C D Quenching on Ice C->D E Isolation and Purification D->E F Fluorinated Benzene Sulfonyl Chloride E->F

Caption: General workflow for direct chlorosulfonation.

Experimental Protocol: Synthesis of p-Fluorobenzenesulfonyl Chloride[4]
  • Reaction Setup: In a 1000 mL four-necked flask, add 280 g (2.4 mol) of chlorosulfonic acid. Cool the acid to 5–10°C.

  • Addition of Substrate: Add 29 g (0.3 mol) of fluorobenzene dropwise over 30 minutes while maintaining the temperature at 5–10°C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at 10–20°C for 10 hours. Then, slowly raise the temperature to 60°C and hold for 30 minutes to complete the reaction.

  • Work-up: Cool the reaction mixture to 10–15°C and slowly add 400 g of crushed ice to quench the reaction and dilute the sulfonic acid solution. The addition of ice should be slow to prevent a sudden temperature increase and hydrolysis of the product. The product, p-fluorobenzenesulfonyl chloride, can then be isolated.

Oxidative Chlorination of Fluorinated Thiophenols and Disulfides

Synthesis Pathway: Oxidative Chlorination

cluster_0 From Thioether cluster_1 Direct from Thiol A Difluoronitrobenzene B Reaction with Thiol (e.g., Phenylmethanethiol) A->B C Fluoronitro- (benzylthio)benzene B->C E Oxidative Chlorination (e.g., Cl2, H2O2/HCl) C->E D Fluorinated Thiophenol D->E F Fluorinated Benzene Sulfonyl Chloride E->F

Caption: Oxidative chlorination routes to fluorinated benzene sulfonyl chlorides.

Quantitative Data: Synthesis of Fluoronitrobenzenesulfonyl Chlorides via Oxidative Cleavage[5]
Starting DifluoronitrobenzeneProductOverall Yield (%)
1,3-Difluoro-2-nitrobenzene2-Fluoro-6-nitrobenzenesulfonyl chloride78
1,3-Difluoro-4-nitrobenzene2-Fluoro-4-nitrobenzenesulfonyl chloride85
1,2-Difluoro-4-nitrobenzene3-Fluoro-4-nitrobenzenesulfonyl chloride82
1,4-Difluoro-2-nitrobenzene4-Fluoro-2-nitrobenzenesulfonyl chloride80
1,2-Difluoro-3-nitrobenzene2-Fluoro-3-nitrobenzenesulfonyl chloride75
Experimental Protocol: General Procedure for Oxidative Cleavage of Thioethers[5]
  • Thioether Synthesis: The respective difluoronitrobenzene is reacted with phenylmethanethiol in a suitable solvent to afford the corresponding fluoronitro(benzylthio)benzene.

  • Oxidative Chlorination: A solution of the fluoronitro(benzylthio)benzene in a suitable solvent is treated with a stream of chlorine gas at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or chromatography, to yield the pure fluoronitrobenzenesulfonyl chloride.

Synthesis from Fluorinated Benzenesulfonic Acids

Fluorinated benzenesulfonyl chlorides can also be prepared from the corresponding sulfonic acids or their salts. This is typically achieved by treatment with a chlorinating agent such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorosulfonic acid (ClSO₃H).[2] This method is straightforward if the corresponding sulfonic acid is readily available.

General Reaction Scheme

Fluorinated-Ar-SO₃H + Chlorinating Agent (e.g., PCl₅, SOCl₂) → Fluorinated-Ar-SO₂Cl

This guide has outlined the principal synthetic methodologies for the preparation of fluorinated benzene sulfonyl chlorides. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and considerations of safety and scalability. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

3-Chloro-4-fluorobenzenesulfonyl chloride structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent and building block in medicinal chemistry and organic synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Chemical Structure and IUPAC Name

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a chloro group, a fluoro group, and a sulfonyl chloride functional group.

IUPAC Name: 3-chloro-4-fluorobenzene-1-sulfonyl chloride.[1]

G C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 Cl2 Cl C3->Cl2 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 Cl1 Cl S->Cl1

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 91170-93-3[1][2][3]
Molecular Formula C₆H₃Cl₂FO₂S[1][2][4]
Molecular Weight 229.06 g/mol [2][4]
Appearance Clear yellow to orange liquid[1][5]
Density 1.610 g/mL at 25 °C[2][6]
Boiling Point 104-105 °C at 1 mmHg[2][6]
Refractive Index n20/D 1.552[2]
Flash Point 110 °C (closed cup)[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the chlorosulfonation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the aromatic ring. The primary directing influence comes from the activating fluoro group and the deactivating chloro group, leading to substitution at the C3 and C5 positions relative to the fluorine atom.

Plausible Synthesis Route: Chlorosulfonation of 1-Chloro-2-fluorobenzene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

  • 1-Chloro-2-fluorobenzene (1.0 eq)

  • Chlorosulfonic acid (4.0 eq)

  • Thionyl chloride (optional, to improve yield)

  • Crushed ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Charge the flask with chlorosulfonic acid (4.0 eq) and cool it to 0-5 °C using an ice bath.

  • Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is deemed complete, cool the mixture again in an ice bath.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess chlorosulfonic acid. This step is highly exothermic and will release HCl gas.

  • The product will likely separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x volume of the initial aromatic compound).

  • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a multi-step process.

G cluster_0 Synthesis Workflow start 1-Chloro-2-fluorobenzene step1 Chlorosulfonation (Chlorosulfonic Acid, 0-10°C) start->step1 step2 Reaction Quench (Crushed Ice) step1->step2 step3 Workup (Extraction, Washing) step2->step3 step4 Purification (Vacuum Distillation) step3->step4 end This compound step4->end

Figure 2: Synthetic workflow for this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and eye damage.[2][5] May be corrosive to metals.[5][7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

SMILES and InChI key for 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro-4-fluorobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. This document outlines its chemical identifiers, physical properties, a representative synthetic protocol, and safety information.

Chemical Identity and Structure

This compound is a halogenated aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonyl chloride functional group.

IdentifierValue
SMILES Fc1ccc(cc1Cl)S(Cl)(=O)=O
InChIKey DXFXNSNBZNELII-UHFFFAOYSA-N[1]

The relationship between the common name and these standard chemical identifiers is illustrated in the diagram below.

G Chemical Identifiers for this compound A This compound B SMILES Fc1ccc(cc1Cl)S(Cl)(=O)=O A->B describes C InChIKey DXFXNSNBZNELII-UHFFFAOYSA-N A->C uniquely identifies

Fig 1. Relationship between chemical name and standard identifiers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C6H3Cl2FO2S[1][2]
Molecular Weight 229.06 g/mol [2]
Appearance Clear yellow to light yellow to orange clear liquid[1][3]
Density 1.610 g/mL at 25 °C
Boiling Point 104-105 °C at 1 mmHg
Refractive Index 1.552 at 20 °C
Flash Point 110 °C (230 °F) - closed cup
CAS Number 91170-93-3[2]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-fluorobenzoyl chloride, which can be adapted for the synthesis of the title compound. This procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction: Chlorination of 4-fluorobenzoyl chloride.[4]

Materials:

  • 4-fluorobenzoyl chloride

  • Chlorinating agent (e.g., chlorine gas)

  • Chlorination catalyst (e.g., Iron(III) chloride)

  • Solvent (optional)

  • Reaction vessel equipped with a stirrer, gas inlet, and reflux condenser

Procedure:

  • Charge the reaction vessel with 4-fluorobenzoyl chloride and the chlorination catalyst. If a solvent is used, add it at this stage.

  • Heat the mixture to the desired reaction temperature, which can range from -20 to 200 °C.

  • Introduce the chlorinating agent into the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

  • Upon completion of the reaction, remove the catalyst by filtration or distillation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 3-chloro-4-fluorobenzoyl chloride.[4]

The logical workflow for this synthesis is depicted in the diagram below.

G Illustrative Synthesis Workflow A Start: 4-fluorobenzoyl chloride + Catalyst B Reaction: Introduce Chlorinating Agent (-20 to 200 °C) A->B C Monitoring: GC / TLC B->C D Workup: Catalyst Removal C->D Reaction Complete E Purification: Fractional Distillation D->E F Product: 3-chloro-4-fluorobenzoyl chloride E->F

Fig 2. Illustrative workflow for the synthesis of a related compound.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Analysis of Fluorinated Benzenesulfonyl Chlorides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key fluorinated benzenesulfonyl chloride isomers. These compounds are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of their spectroscopic properties is crucial for unambiguous identification, purity assessment, and quality control in synthetic workflows.

This document summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride. It also provides detailed experimental protocols for their synthesis and spectroscopic characterization.

Spectroscopic Data Summary

The following tables present a summary of the key ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopic data for the ortho, meta, and para isomers of fluorobenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

CompoundChemical Shift (δ) ppm and Coupling Constants (J) Hz
2-Fluorobenzenesulfonyl chloride 8.05-7.95 (m, 1H), 7.85-7.75 (m, 1H), 7.50-7.30 (m, 2H)
3-Fluorobenzenesulfonyl chloride 7.80-7.70 (m, 2H), 7.65-7.55 (m, 1H), 7.50-7.40 (m, 1H)
4-Fluorobenzenesulfonyl chloride 8.08 (dd, J = 9.2, 4.8 Hz, 2H), 7.30 (t, J = 8.0 Hz, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

CompoundChemical Shift (δ) ppm
2-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.
3-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.
4-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.

Table 3: ¹⁹F NMR Spectroscopic Data for Fluorobenzenesulfonyl Chlorides in CDCl₃

CompoundChemical Shift (δ) ppm
2-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.
3-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.
4-Fluorobenzenesulfonyl chloride Data not readily available in a comparable format.
Infrared (IR) Spectroscopy Data

The IR spectra of benzenesulfonyl chlorides are characterized by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. The position of the fluorine substituent on the benzene ring can subtly influence the vibrational frequencies of these and other bonds.

Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorobenzenesulfonyl Chlorides (Neat)

Vibrational Mode2-Fluorobenzenesulfonyl chloride3-Fluorobenzenesulfonyl chloride4-Fluorobenzenesulfonyl chloride
S=O asymmetric stretching~1380~1380~1385
S=O symmetric stretching~1180~1180~1190
C-S stretching~840~830~835
S-Cl stretching~570~575~565

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

Synthesis of Fluorinated Benzenesulfonyl Chlorides

A general and reliable method for the synthesis of fluorinated benzenesulfonyl chlorides is the diazotization of the corresponding fluoroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

General Procedure for the Synthesis of Fluorobenzenesulfonyl Chlorides from Fluoroanilines:

  • Diazotization: The corresponding fluoroaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The solution is cooled to between -10°C and -5°C in an ice-salt or dry ice/acetone bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below -5°C. The mixture is stirred for an additional 30-60 minutes at this temperature.

  • Preparation of the SO₂/CuCl Solution: In a separate flask, sulfur dioxide is bubbled through glacial acetic acid until saturation is reached. Copper(I) chloride (catalytic amount) is then added.

  • Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the SO₂/CuCl solution. The reaction is typically exothermic and should be controlled by external cooling to maintain the temperature below 30°C.

  • Work-up: Upon completion of the reaction (as monitored by TLC or GC-MS), the mixture is poured onto ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude fluorobenzenesulfonyl chloride can be further purified by vacuum distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the fluorinated benzenesulfonyl chloride (typically 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation (Neat): A small drop of the liquid fluorinated benzenesulfonyl chloride is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a fluorinated benzenesulfonyl chloride.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Fluoroaniline B Diazotization (NaNO₂, HCl, H₂O, <0°C) A->B C Diazonium Salt B->C D Sandmeyer Reaction (SO₂, CuCl, HOAc) C->D E Crude Product D->E F Extraction (Organic Solvent) E->F G Washing (H₂O, NaHCO₃, Brine) F->G H Drying (MgSO₄ or Na₂SO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Pure Fluorobenzenesulfonyl Chloride J->K

Caption: General workflow for the synthesis and purification of fluorinated benzenesulfonyl chlorides.

Structure-Spectra Relationship

The position of the fluorine atom on the benzene ring influences the electron density distribution, which in turn affects the chemical shifts of the aromatic protons in the ¹H NMR spectrum.

structure_spectra_relationship cluster_structure Positional Isomerism cluster_effect Effect on Aromatic Protons cluster_observation ¹H NMR Observation Ortho 2-Fluoro (ortho) Ortho_Effect Strongest deshielding on adjacent proton (H3) Ortho->Ortho_Effect Inductive & Mesomeric Effects Meta 3-Fluoro (meta) Meta_Effect Moderate deshielding on adjacent protons (H2, H4) Meta->Meta_Effect Inductive & Mesomeric Effects Para 4-Fluoro (para) Para_Effect Symmetrical pattern, protons ortho to -SO₂Cl are most deshielded Para->Para_Effect Inductive & Mesomeric Effects Ortho_Obs Complex multiplet patterns Ortho_Effect->Ortho_Obs Meta_Obs Complex multiplet patterns Meta_Effect->Meta_Obs Para_Obs Two distinct sets of doublets of doublets Para_Effect->Para_Obs

Caption: Relationship between fluorine position and its effect on ¹H NMR aromatic proton signals.

References

GHS Hazard Classification of 3-Chloro-4-fluorobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No: 54933-43-4; Molecular Formula: C₆H₃Cl₂FO₂S) is a sulfonyl chloride derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Due to its reactive nature, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and regulatory compliance.

This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound. It is intended to provide researchers, chemists, and safety professionals with the essential data and procedural knowledge required for safe handling, storage, and risk assessment.

GHS Hazard Classification Summary

This compound is classified as a corrosive substance. The official GHS classification is based on its potential to cause irreversible damage to skin and eyes upon contact. The key hazard elements are summarized below.

GHS ElementClassificationDetails
Pictogram GHS05: Corrosion
Signal Word Danger Indicates a severe hazard.
Hazard Statement H314 "Causes severe skin burns and eye damage."[1][2]
Hazard Class Skin Corrosion / IrritationCategory 1B [2]
Serious Eye Damage / IrritationCategory 1 [2]

Detailed Hazard Analysis

The classification of this compound is driven by its corrosive properties, which are characteristic of many sulfonyl chlorides. The presence of the sulfonyl chloride functional group (-SO₂Cl) makes the molecule highly susceptible to hydrolysis. Upon contact with moisture, such as on the skin or in the eyes, it can react to form hydrochloric acid (HCl) and 3-chloro-4-fluorobenzenesulfonic acid, both of which are strong acids and contribute to the severe corrosive effects.

Skin Corrosion - Category 1B

A substance is classified as Skin Corrosion Category 1B if it produces irreversible skin damage, specifically visible necrosis through the epidermis and into the dermis, following an exposure of up to 4 hours, with observations recorded for up to 14 days.[3] For this compound, this classification indicates that exposure for a period between 3 minutes and 1 hour can cause severe, irreversible burns.[2]

Serious Eye Damage - Category 1

This classification applies to substances that cause tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application.[4] Given its classification as a skin corrosive, it is presumed to cause severe and permanent damage to the eyes upon contact.[5]

Precautionary Statements (P-Statements)

A selection of key precautionary statements associated with the H314 hazard classification is provided below. This is not an exhaustive list, and users should consult the full Safety Data Sheet (SDS) for complete guidance.

CodePrecautionary Statement
P260 Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P310 Immediately call a POISON CENTER or doctor/physician.[2]
P405 Store locked up.[1]
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Determination

The GHS classification for skin and eye damage is determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). In the interest of animal welfare, a tiered or weight-of-the-evidence approach is recommended, starting with in vitro or ex vivo methods before considering in vivo testing.[3][6]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit.[8]

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[8]

  • Exposure: The exposure period is typically up to 4 hours.[3][9] For known corrosive substances, shorter exposure times (3 minutes, 1 hour) are used in a tiered approach.

  • Observation: After exposure, the patch is removed. The skin is examined for erythema (redness) and edema (swelling) at specified intervals: 60 minutes, and then at 24, 48, and 72 hours after patch removal.[3]

  • Classification:

    • Corrosion: The production of irreversible damage, such as visible necrosis, ulcers, or bleeding, determines a corrosive classification.[3] If a corrosive effect is observed in the first animal, the test is terminated, and the substance is classified.

    • Irritation: Reversible skin damage is scored based on the severity of erythema and edema.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to produce irritation or corrosion when applied to the eye.[4][10]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control.[11]

Methodology:

  • Prerequisite: A weight-of-the-evidence analysis is performed first. If a substance is a known skin corrosive (per OECD 404), it is assumed to be an eye corrosive, and in vivo eye testing is not performed.[5][6]

  • Animal Selection: A single animal is used for the initial test.

  • Application: A dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then held gently together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

  • Classification:

    • Category 1 (Serious Eye Damage): This classification is warranted if effects are not fully reversible within an observation period of 21 days.

    • Confirmation: If a corrosive or severe irritant effect is seen in the first animal, the test is immediately terminated. If not, the response is confirmed using up to two additional animals.[11]

Visualized Workflows and Logic

The following diagrams illustrate the logical process for GHS classification and the experimental workflow for dermal corrosion testing.

GHS_Classification_Logic cluster_0 Chemical Properties & Data cluster_1 Experimental Observation (OECD 404/405) cluster_2 GHS Classification Compound 3-Chloro-4-fluorobenzenesulfonyl chloride Property Reactive Sulfonyl Chloride Group (-SO2Cl) Reaction Hydrolyzes on contact with moisture Products Forms HCl and 3-chloro-4-fluorobenzenesulfonic acid Observation Causes irreversible damage to skin and eye tissue Products->Observation Leads to Hazard_ID Hazard Identification: Corrosive Observation->Hazard_ID Results in Skin_Class Skin Corrosion Category 1B Hazard_ID->Skin_Class Eye_Class Serious Eye Damage Category 1 Hazard_ID->Eye_Class Signal Signal Word: Danger Hazard_ID->Signal Pictogram Pictogram: GHS05 (Corrosion) Hazard_ID->Pictogram

Caption: GHS classification logic for the target compound.

OECD_404_Workflow Start Start: Assess need for in vivo testing (Weight-of-Evidence) Animal_Prep Prepare one albino rabbit (clip fur from dorsal area) Start->Animal_Prep Application Apply 0.5g of substance to skin (approx. 6 cm^2) Animal_Prep->Application Exposure Cover with semi-occlusive dressing for up to 4 hours Application->Exposure Observe_Initial Remove dressing and observe at 60 minutes Exposure->Observe_Initial Decision Corrosive effects observed? (e.g., ulcers, necrosis) Observe_Initial->Decision Classify_Corrosive Terminate Test. Classify as Skin Corrosion Cat. 1 Decision->Classify_Corrosive Yes Observe_Full Continue observation at 24, 48, and 72 hours Decision->Observe_Full No Decision_Reversible Damage reversible within 14 days? Observe_Full->Decision_Reversible Decision_Reversible->Classify_Corrosive No Classify_Irritant Classify as Skin Irritant (Cat. 2) Decision_Reversible->Classify_Irritant Yes Classify_Non Not Classified

Caption: Experimental workflow for OECD Guideline 404.

References

An In-depth Technical Guide to the Initial Reactivity of 3-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 3-chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details the compound's physicochemical properties, core reactivity, and specific experimental protocols for its principal reaction: the synthesis of sulfonamides. Particular emphasis is placed on its reactions with primary and secondary amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable experimental details.

Introduction

This compound is an aromatic sulfonyl chloride compound of significant interest in medicinal chemistry and materials science.[1] Its utility stems primarily from the highly reactive sulfonyl chloride functional group, which serves as a versatile handle for the introduction of the 3-chloro-4-fluorobenzenesulfonyl moiety into a wide range of molecules.[1] The presence of both a chlorine and a fluorine atom on the benzene ring influences the electrophilicity of the sulfur atom, thereby modulating its reactivity towards nucleophiles.[2] This guide focuses on the fundamental reactivity of this compound, with a primary emphasis on its reactions with amine nucleophiles to form sulfonamides, a common structural motif in many pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference(s)
CAS Number 91170-93-3[3]
Molecular Formula C₆H₃Cl₂FO₂S[3]
Molecular Weight 229.06 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 104-105 °C at 1 mmHg[3]
Density 1.610 g/mL at 25 °C[3]
Refractive Index n20/D 1.552[3]

Core Reactivity: Sulfonamide Formation

The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to yield the corresponding N-substituted sulfonamides. This reaction, a classic example of the Hinsberg reaction, is a cornerstone of sulfonamide synthesis.[2][4] Tertiary amines, lacking a proton on the nitrogen atom, do not form stable sulfonamides under these conditions.[2][4]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[2] The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the aromatic ring, is expected to increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2][5]

Sulfonamide_Formation reagent 3-Chloro-4-fluorobenzenesulfonyl Chloride product N-Substituted 3-Chloro-4-fluorobenzenesulfonamide reagent->product + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product hcl HCl

Reactivity with Primary Amines

Primary amines react with this compound to form N-monosubstituted sulfonamides. A key characteristic of the resulting sulfonamide is the presence of an acidic proton on the nitrogen atom. This acidity is due to the strong electron-withdrawing effect of the sulfonyl group. In the presence of a base, such as aqueous sodium hydroxide, this proton can be abstracted to form a water-soluble sodium salt.[4][6] Subsequent acidification of the solution will precipitate the sulfonamide.[4]

Primary_Amine_Reaction start 3-Chloro-4-fluorobenzenesulfonyl Chloride + R-NH₂ intermediate N-Substituted Sulfonamide (Insoluble) start->intermediate Reaction soluble_salt Soluble Sulfonamide Salt intermediate->soluble_salt + NaOH (aq) final_product Precipitated Sulfonamide soluble_salt->final_product + HCl (aq)

Reactivity with Secondary Amines

Secondary amines react with this compound to yield N,N-disubstituted sulfonamides.[4] Crucially, the resulting sulfonamide lacks an acidic proton on the nitrogen atom. Consequently, it is insoluble in aqueous alkali and will precipitate from the reaction mixture.[4][6]

Secondary_Amine_Reaction start 3-Chloro-4-fluorobenzenesulfonyl Chloride + R₂NH product N,N-Disubstituted Sulfonamide (Insoluble) start->product Reaction

Experimental Protocols

While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, a general and robust protocol for the synthesis of sulfonamides can be adapted. The following protocol is based on established methods for the synthesis of N-aryl sulfonamides.

General Protocol for the Synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamides

This procedure is applicable to the reaction of this compound with a variety of primary and secondary aromatic and aliphatic amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, substituted anilines, or aliphatic amines)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with 1 M hydrochloric acid to remove excess amine and base.

    • Subsequently, wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Purification A Dissolve Amine in DCM B Add Base and Cool to 0 °C A->B C Add Sulfonyl Chloride Solution B->C D Stir at Room Temperature C->D E Wash with 1M HCl D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Recrystallization or Chromatography I->J

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with representative primary and secondary amines based on the general principles of the Hinsberg reaction.

Amine TypeReactant ExampleExpected Product StructureSolubility in Aqueous Base
Primary AnilineN-phenyl-3-chloro-4-fluorobenzenesulfonamideSoluble
Secondary DiethylamineN,N-diethyl-3-chloro-4-fluorobenzenesulfonamideInsoluble

Conclusion

This compound is a reactive and versatile building block for the synthesis of sulfonamides. Its reactivity is governed by the electrophilic nature of the sulfonyl sulfur, which is enhanced by the presence of the chloro and fluoro substituents on the aromatic ring. The well-established protocols for sulfonamide synthesis are readily applicable to this compound, providing a reliable route to a diverse range of N-substituted sulfonamides. This guide provides the foundational knowledge and practical guidance necessary for the effective utilization of this compound in research and development. Further quantitative studies on the kinetics and substrate scope of its reactions will undoubtedly expand its applications in synthetic chemistry.

References

An In-depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonyl chlorides are a pivotal class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to a substituted benzene ring. Their high reactivity, particularly as electrophiles, has established them as indispensable reagents in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of these versatile compounds, with a particular focus on their role in medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Historical Overview and Key Discoveries

The journey of benzenesulfonyl chlorides began in the mid-19th century. One of the earliest documented preparations of the parent compound, benzenesulfonyl chloride, can be traced back to the work of Charles Frédéric Gerhardt and L. Chancel in 1852, and Gerhardt and G. Chiozza in 1853.[1] These early methods involved the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.[1]

A significant milestone in the application of benzenesulfonyl chlorides was the development of the Hinsberg Test in 1890 by Oscar Hinsberg. This classical chemical test utilizes benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide adducts in alkali.[2][3] This application underscored the importance of benzenesulfonyl chlorides as analytical reagents and paved the way for their broader use in chemical synthesis.

The 20th century witnessed the development of more efficient and scalable methods for the synthesis of both the parent and substituted benzenesulfonyl chlorides. The direct chlorosulfonation of aromatic compounds using chlorosulfonic acid emerged as a primary industrial method. This electrophilic aromatic substitution reaction allows for the introduction of the sulfonyl chloride group onto the benzene ring, with the position of substitution being directed by the existing substituents on the ring.

Key Substituted Benzenesulfonyl Chlorides: A Historical Perspective

The ability to introduce various functional groups onto the benzene ring of benzenesulfonyl chloride has exponentially expanded their utility. Some of the most historically and synthetically important substituted derivatives include:

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): Now a ubiquitous reagent in organic synthesis, tosyl chloride's preparation via the chlorosulfonation of toluene became a standard method.[4] Its use in converting alcohols to good leaving groups (tosylates) is a cornerstone of modern organic chemistry.[4]

  • Nitrobenzenesulfonyl Chlorides (Nosyl Chlorides): The synthesis of nitro-substituted benzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, provided chemists with valuable synthetic intermediates. The nitro group can serve as a precursor to an amino group or act as a strong electron-withdrawing group, influencing the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. An early preparation of o-nitrobenzenesulfonyl chloride involved the chlorination of di-o-nitrophenyl disulfide.[5]

  • Chlorobenzenesulfonyl Chlorides: The introduction of a chlorine atom onto the benzene ring, as seen in 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, further diversified the range of available building blocks for synthesis.

  • Aminobenzenesulfonyl Chlorides: The synthesis of aminobenzenesulfonyl chlorides was a critical development, particularly for the burgeoning field of medicinal chemistry. These compounds are direct precursors to the sulfonamide (sulfa) drugs.

Quantitative Data of Selected Substituted Benzenesulfonyl Chlorides

The physical properties of substituted benzenesulfonyl chlorides vary depending on the nature and position of the substituent on the benzene ring. The following table summarizes key quantitative data for a selection of these compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Benzenesulfonyl ChlorideC₆H₅SO₂ClC₆H₅ClO₂S176.6213-15[6]251-252[6]1.384 @ 25°C[7]
p-Toluenesulfonyl Chloride4-CH₃C₆H₄SO₂ClC₇H₇ClO₂S190.6565-69[8]134 / 10 mmHg[8]Not readily available
2-Nitrobenzenesulfonyl Chloride2-NO₂C₆H₄SO₂ClC₆H₄ClNO₄S221.6263-67[9]Not readily availableNot readily available
3-Nitrobenzenesulfonyl Chloride3-NO₂C₆H₄SO₂ClC₆H₄ClNO₄S221.6261-63165-170 / 10 mmHgNot readily available
4-Nitrobenzenesulfonyl Chloride4-NO₂C₆H₄SO₂ClC₆H₄ClNO₄S221.6275[1]143-144 / 1.5 mmHg[1]1.602 (estimate)[1]
2-Chlorobenzenesulfonyl Chloride2-ClC₆H₄SO₂ClC₆H₄Cl₂O₂S211.07Not readily available150-152 / 12 mmHg[10]1.548 @ 25°C[10]
3-Chlorobenzenesulfonyl Chloride3-ClC₆H₄SO₂ClC₆H₄Cl₂O₂S211.07-1[11]102-104 / 1 mmHg1.499 @ 25°C
4-Chlorobenzenesulfonyl Chloride4-ClC₆H₄SO₂ClC₆H₄Cl₂O₂S211.0750-52[2]141 / 15 mmHg[2]1.5075 (estimate)[2]
2-Aminobenzenesulfonyl Chloride2-NH₂C₆H₄SO₂ClC₆H₆ClNO₂S191.6472-74[12]Not readily availableNot readily available
3-Aminobenzenesulfonyl Chloride3-NH₂C₆H₄SO₂ClC₆H₆ClNO₂S191.64Not readily availableNot readily availableNot readily available
4-Aminobenzenesulfonyl Chloride4-NH₂C₆H₄SO₂ClC₆H₆ClNO₂S191.64Not readily availableNot readily availableNot readily available

Application in Drug Development: The Case of Celecoxib

The impact of substituted benzenesulfonyl chlorides on drug development is profound, largely due to their role as precursors to sulfonamides. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib .

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[13] Its synthesis involves the use of a substituted benzenesulfonamide derivative, which is prepared from the corresponding benzenesulfonyl chloride.

Signaling Pathway of COX-2 Inhibition by Celecoxib

The anti-inflammatory and analgesic effects of Celecoxib are primarily mediated through its inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2->Phospholipids Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Celecoxib Celecoxib Celecoxib->COX2 Inhibits

COX-2 Signaling Pathway and Inhibition by Celecoxib.

As depicted in the diagram, inflammatory stimuli lead to the activation of phospholipase A2, which in turn releases arachidonic acid from membrane phospholipids. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever. Celecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of prostaglandins and alleviating the symptoms of inflammation.[11][13]

Experimental Protocols: Historical Synthesis Methods

The following sections provide detailed methodologies for the synthesis of key benzenesulfonyl chlorides, drawing from historical and foundational literature.

General Experimental Workflow

The synthesis of substituted benzenesulfonyl chlorides, particularly via chlorosulfonation, follows a general workflow.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aromatic Substrate - Chlorosulfonating Agent - Controlled Temperature Start->Reaction_Setup Reaction Chlorosulfonation Reaction (Electrophilic Aromatic Substitution) Reaction_Setup->Reaction Quenching Quenching: - Pouring reaction mixture onto ice Reaction->Quenching Isolation Isolation: - Filtration or Extraction Quenching->Isolation Purification Purification: - Washing - Recrystallization or Distillation Isolation->Purification Characterization Characterization: - Melting Point - Spectroscopy (IR, NMR) Purification->Characterization End End Product: Substituted Benzenesulfonyl Chloride Characterization->End

General Workflow for Substituted Benzenesulfonyl Chloride Synthesis.
Synthesis of p-Acetaminobenzenesulfonyl Chloride from Acetanilide

This procedure is adapted from Organic Syntheses, a reliable source for classic organic preparations.

Procedure:

  • In a suitable flask, 280 cc. (518 g., 4.4 moles) of chlorosulfonic acid is placed and cooled to 10-15°C.

  • While maintaining the temperature between 10-20°C, 135 g. (1 mole) of dry, finely powdered acetanilide is added in small portions with constant agitation.

  • After the addition is complete, the reaction mixture is slowly warmed to 60-70°C and maintained at this temperature for two hours to complete the reaction.

  • The resulting syrupy liquid is cooled and then poured slowly with stirring into 1 kg of crushed ice. This step should be performed in a fume hood due to the evolution of hydrogen chloride gas.

  • The solid p-acetaminobenzenesulfonyl chloride that separates is collected by suction filtration and washed with cold water.

  • The crude product can be used directly for many applications or purified by recrystallization. The yield of crude material is typically 77-81% of the theoretical amount.[14]

Synthesis of o-Nitrobenzenesulfonyl Chloride

This method is also based on a procedure detailed in Organic Syntheses.

Procedure:

  • A mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is placed in a flask fitted with a reflux condenser and a stirrer.

  • The mixture is heated to boiling and stirred to facilitate hydrolysis, which is typically complete within 45 minutes after the compound melts.

  • The resulting orange-red solution is filtered, and the filtrate is made just acidic to litmus with acetic acid.

  • The washed chloride is then dissolved in 140 cc of glacial acetic acid at 50-60°C, and the solution is quickly filtered by suction.

  • The filtrate is chilled in cold water and stirred vigorously to induce crystallization of the sulfonyl chloride.

  • The crystals are collected, washed with water, and dried. The yield of the light yellow product is approximately 84% of the theoretical amount, with a melting point of 64-65°C.[15]

Conclusion

From their discovery in the mid-19th century to their current indispensable role in modern organic synthesis and drug development, substituted benzenesulfonyl chlorides have a rich and impactful history. Their versatility as chemical building blocks, stemming from the reactivity of the sulfonyl chloride group and the diverse functionalities that can be incorporated onto the benzene ring, has solidified their importance in both academic research and industrial applications. The development of sulfonamide-based drugs, exemplified by the COX-2 inhibitor Celecoxib, is a testament to the enduring legacy and continued relevance of this remarkable class of compounds. This guide has provided a comprehensive overview of their discovery, key historical milestones, quantitative properties, and practical applications, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. 3-Chloro-4-fluorobenzenesulfonyl chloride is a valuable building block for the synthesis of a diverse range of sulfonamides, owing to the presence of the chloro and fluoro substituents which can modulate the physicochemical and biological properties of the final compounds.

This document provides detailed protocols and application notes for the synthesis of N-aryl sulfonamides using this compound. The methodologies described are based on established synthetic procedures for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field.

General Reaction Scheme

The synthesis of sulfonamides from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

G cluster_reagents Reactants cluster_product Product reagents product product reagents->product A This compound D N-substituted-3-chloro-4-fluorobenzenesulfonamide A->D B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-chloro-4-fluorobenzenesulfonamide

This protocol describes the synthesis of a representative N-aryl sulfonamide using p-anisidine as the amine component.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-anisidine (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the cooled reaction mixture dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure N-(4-methoxyphenyl)-3-chloro-4-fluorobenzenesulfonamide.

G start Dissolve p-anisidine in DCM add_pyridine Add pyridine and cool to 0°C start->add_pyridine add_sulfonyl_chloride Add this compound solution add_pyridine->add_sulfonyl_chloride react Stir at room temperature for 4-6 hours add_sulfonyl_chloride->react workup Work-up (Wash with HCl, NaHCO3, Brine) react->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from ethanol concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N-aryl sulfonamides derived from this compound. The data presented is representative and may vary based on the specific amine used and reaction conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamides

AmineBaseSolventReaction Time (h)Yield (%)Melting Point (°C)
AnilinePyridineDCM585110-112
p-AnisidinePyridineDCM688125-127
4-ChloroanilineTriethylamineDCM682130-132
4-NitroanilineTriethylamineDMF875155-157

Table 2: Spectroscopic Data for N-(4-methoxyphenyl)-3-chloro-4-fluorobenzenesulfonamide

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (dd, J = 7.2, 2.2 Hz, 1H), 7.60 (ddd, J = 8.6, 4.4, 2.2 Hz, 1H), 7.20 (t, J = 8.6 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.50 (s, 1H, NH), 3.75 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 160.0, 158.0 (d, J = 250 Hz), 138.0, 130.0, 128.5, 125.0 (d, J = 18 Hz), 122.0 (d, J = 6 Hz), 118.0 (d, J = 22 Hz), 115.0, 55.5
IR (KBr, cm⁻¹)3250 (N-H), 1595, 1510 (C=C), 1340, 1160 (S=O)
MS (ESI)m/z 328.0 [M+H]⁺

Potential Applications and Signaling Pathways

Sulfonamides derived from this compound are of significant interest in drug discovery. The chloro and fluoro substituents can enhance binding affinity to biological targets and improve pharmacokinetic properties. For instance, many sulfonamides are known to be inhibitors of carbonic anhydrase, an enzyme implicated in various diseases including glaucoma and cancer. The mechanism of action often involves the sulfonamide moiety coordinating to the zinc ion in the active site of the enzyme.

G sulfonamide Sulfonamide Derivative binding Binding to Active Site sulfonamide->binding enzyme Target Enzyme (e.g., Carbonic Anhydrase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition response Therapeutic Response inhibition->response

Caption: Simplified signaling pathway of sulfonamide enzyme inhibition.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of novel sulfonamides using this compound. These methodologies are robust and can be adapted for the synthesis of a wide array of derivatives for screening in various drug discovery programs. The unique substitution pattern of the starting material offers opportunities for the development of compounds with enhanced biological activity and favorable pharmacokinetic profiles.

Application Notes and Protocols: 3-Chloro-4-fluorobenzenesulfonyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the fine-tuning of physicochemical and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamide-based drugs, with a focus on its potential application in the synthesis of potassium-competitive acid blockers (P-CABs) like Fexuprazan.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a versatile reagent for introducing the 3-chloro-4-fluorophenylsulfonyl moiety, which can significantly influence the biological activity and metabolic stability of a drug candidate. The presence of the halogen substituents can modulate lipophilicity, receptor binding affinity, and metabolic pathways, making it a valuable building block in drug discovery and development.

Application: Synthesis of Fexuprazan Analogs

Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. It functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump). The core structure of Fexuprazan contains a sulfonamide linkage. While the commercial synthesis of Fexuprazan utilizes 3-fluorobenzenesulfonyl chloride, this compound can be employed to generate novel analogs with potentially improved properties. The general synthetic approach involves the coupling of an appropriately substituted amino-pyrrole intermediate with the sulfonyl chloride.

General Reaction Scheme

The fundamental reaction for the synthesis of the sulfonamide core of Fexuprazan analogs is the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of the pyrrole intermediate.

G cluster_reactants Reactants cluster_products Products intermediate Amino-pyrrole Intermediate product Fexuprazan Analog (Sulfonamide) intermediate->product + sulfonyl_chloride 3-Chloro-4-fluorobenzenesulfonyl Chloride sulfonyl_chloride->product Base hcl HCl product->hcl +

Caption: General synthesis of a Fexuprazan analog.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-substituted sulfonamides and can be applied to the synthesis of Fexuprazan analogs using this compound.

Protocol 1: Conventional Synthesis of N-(pyrrol-3-yl)-3-chloro-4-fluorobenzenesulfonamide

This protocol describes a standard method for the sulfonamide formation under conventional heating.

Materials:

  • Amino-pyrrole intermediate (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amino-pyrrole intermediate (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This method provides a more rapid synthesis of the target sulfonamide.

Materials:

  • Amino-pyrrole intermediate (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amino-pyrrole intermediate (1.0 eq), this compound (1.2 eq), and pyridine (2.0 eq) in anhydrous THF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the crude product as described in the conventional protocol (Protocol 3.1, steps 5-7).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a model sulfonamide using a protocol analogous to the one described.

ParameterValue
Reactants
Amino-pyrrole Intermediate1.0 mmol
This compound1.1 mmol
Pyridine1.5 mmol
Solvent (DCM)10 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time18 hours
Results
Yield of Crude Product95%
Yield of Purified Product85%
Purity (by HPLC)>98%

Signaling Pathways

Fexuprazan, as a P-CAB, primarily exerts its therapeutic effect by inhibiting the gastric proton pump. Additionally, recent studies suggest it may have anti-inflammatory effects through modulation of the pyroptosis pathway.

H+/K+-ATPase Inhibition Pathway

Fexuprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells, thereby inhibiting the final step of gastric acid secretion.

G cluster_cell Parietal_Cell Gastric Parietal Cell Lumen Gastric Lumen HK_ATPase H+/K+-ATPase (Proton Pump) H_out H+ HK_ATPase->H_out Pumps Out K_in K+ K_in->HK_ATPase Binds Fexuprazan Fexuprazan Fexuprazan->HK_ATPase Competitively Inhibits G HCl HCl (Acid Stress) NLRP1 NLRP1 Inflammasome Activation HCl->NLRP1 Caspase1 Caspase-1 Activation NLRP1->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Fexuprazan Fexuprazan Fexuprazan->NLRP1 Inhibits

Application Notes and Protocols for the Reaction of 3-Chloro-4-fluorobenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 3-chloro-4-fluorobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry and drug development. The reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with primary amines is a robust and versatile method for accessing a diverse range of sulfonamide derivatives.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 3-chloro-4-fluoro substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides, making this scaffold particularly attractive for the design of novel drug candidates. The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base.

Reaction Principle

The fundamental reaction involves the coupling of this compound with a primary amine in the presence of a suitable base. The general reaction scheme is as follows:

The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield of the desired product.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and analogous reaction conditions for the synthesis of N-substituted 3-chloro-4-fluorobenzenesulfonamides. This data allows for easy comparison of different synthetic approaches.

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilinePyridineDichloromethane (DCM)Room Temp.12>90 (expected)Analogous Protocol
2BenzylamineTriethylamine (TEA)Dichloromethane (DCM)0 to Room Temp.4-685-95 (expected)Analogous Protocol
3CyclohexylamineTriethylamine (TEA)Tetrahydrofuran (THF)Room Temp.680-90 (expected)Analogous Protocol
4Various Aryl AminesPyridineDichloromethane (DCM)Room Temp.12-2460-85 (expected)Analogous Protocol
5AllylaminePotassium Carbonate (aq)Tetrahydrofuran (THF)Room Temp.24Not specified[1]

Note: Yields are based on analogous reactions with other substituted benzenesulfonyl chlorides and may vary for this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted 3-chloro-4-fluorobenzenesulfonamides. These protocols are intended as a starting point and may require optimization for specific primary amines.

Protocol 1: General Procedure for Reaction with Aromatic Amines (e.g., Aniline)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0-1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0-1.2 eq) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add anhydrous pyridine (2.0 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-phenyl-3-chloro-4-fluorobenzenesulfonamide.

Protocol 2: General Procedure for Reaction with Aliphatic Amines (e.g., Benzylamine or Cyclohexylamine)

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine or cyclohexylamine) (1.0-1.2 eq)

  • Anhydrous Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0-1.2 eq) in anhydrous DCM or THF.

  • Addition of Base: Add anhydrous triethylamine (1.5-2.0 eq) to the solution.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkyl-3-chloro-4-fluorobenzenesulfonamide.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-chloro-4-fluorobenzenesulfonamides.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Primary Amine + Solvent B Add Base (e.g., Pyridine, TEA) A->B C Cool to 0 °C B->C D Add 3-Chloro-4-fluorobenzenesulfonyl Chloride Solution C->D E Stir at RT D->E F Quench with Water E->F Reaction Completion G Extraction F->G H Wash (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway Context (Hypothetical)

N-substituted 3-chloro-4-fluorobenzenesulfonamides can be designed as inhibitors of specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where such a compound inhibits a kinase cascade.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor N-substituted 3-Chloro-4-fluorobenzene- sulfonamide Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

References

Application of 3-Chloro-4-fluorobenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, allows for the strategic synthesis of complex molecules with desired physicochemical and pharmacological properties. The sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides, a critical functional group present in a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of selective GABAA receptor modulators.

Application in the Synthesis of GABAA Receptor Modulators

A significant application of this compound lies in the synthesis of sulfonamides that act as modulators of the Gamma-Aminobutyric Acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, epilepsy, and sleep disorders.

A notable example of a compound class where this building block is relevant is in the development of selective GABAA α2/α3 receptor positive allosteric modulators (PAMs). These modulators are designed to enhance the effect of GABA at specific receptor subtypes, aiming for anxiolytic effects without the sedative side effects associated with non-selective benzodiazepines. While the direct synthesis of specific proprietary drugs like AZD7325 from this compound is not publicly detailed, the formation of the core sulfonamide linkage is a key synthetic step for which this reagent is highly suitable.

The general synthetic strategy involves the reaction of this compound with an appropriate amino-heterocycle, such as a substituted 2-aminopyridine, to form the corresponding N-heteroaryl sulfonamide. The chloro and fluoro substituents on the phenyl ring can be used to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for the target receptor.

Quantitative Data

The following table summarizes key quantitative data for a representative GABAA receptor modulator, AZD7325, which contains a sulfonamide moiety structurally related to derivatives of this compound. This data highlights the high affinity and selectivity that can be achieved with this class of compounds.

CompoundTargetBinding Affinity (Ki, nM)Reference
AZD7325 GABAA α10.5[1][2]
GABAA α20.3[1][2]
GABAA α31.3[1][2]
GABAA α5230[1][2]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a key sulfonamide intermediate using this compound.

Protocol 1: Synthesis of N-(pyridin-2-yl)-3-chloro-4-fluorobenzenesulfonamide

Materials:

  • This compound

  • 2-Aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise. In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(pyridin-2-yl)-3-chloro-4-fluorobenzenesulfonamide.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve 2-Aminopyridine in DCM cool Cool to 0 °C start->cool add_pyr Add Pyridine cool->add_pyr add_sulfonyl Add 3-Chloro-4-fluorobenzenesulfonyl chloride solution add_pyr->add_sulfonyl warm Warm to Room Temperature add_sulfonyl->warm stir Stir for 12-16h warm->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench wash Aqueous Washes quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify char Characterization (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis of N-(pyridin-2-yl)-3-chloro-4-fluorobenzenesulfonamide.

gabaa_signaling GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor gaba_vesicle GABA Vesicles gaba_release GABA Release gaba_vesicle->gaba_release Action Potential gaba GABA gaba_release->gaba gabaa_receptor GABA-A Receptor (Ligand-gated Cl- channel) gaba->gabaa_receptor Binds cl_influx Increased Cl- Influx gabaa_receptor->cl_influx Channel Opens pam_site Allosteric Site pam_site->gabaa_receptor Enhances GABA effect pam Positive Allosteric Modulator (e.g., AZD7325 derivative) pam->pam_site Binds hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: GABA-A receptor signaling and the action of a positive allosteric modulator.

References

Application Notes and Protocols for the Use of 3-Chloro-4-fluorobenzenesulfonyl Chloride in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride is a versatile monomer and functionalizing agent for the development of advanced functional polymers. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group and two halogen atoms (chloro and fluoro) on the aromatic ring, offers multiple pathways for polymerization and post-polymerization modification. The incorporation of sulfonyl groups can enhance thermal stability, chemical resistance, and hydrophilicity, while the presence of fluorine can impart desirable properties such as increased solubility, lower dielectric constants, and improved thermal stability.[1]

These characteristics make polymers derived from or functionalized with this compound promising candidates for a range of applications, including high-performance engineering plastics, proton exchange membranes, and biomedical materials.[2][3] This document provides detailed protocols for two potential applications of this compound: as a monomer in polycondensation reactions and as a reagent for the post-polymerization functionalization of polymers.

Disclaimer: The following protocols are representative and hypothetical, designed to illustrate the potential applications of this compound based on established principles of polymer chemistry. Researchers should optimize these conditions for their specific systems.

Application 1: Synthesis of Poly(arylene ether sulfone)s via Nucleophilic Aromatic Substitution

This section describes a representative protocol for the synthesis of a poly(arylene ether sulfone) using this compound as a monomer in a nucleophilic aromatic substitution polycondensation reaction with a bisphenol. The reactivity of the fluoro and chloro groups, activated by the electron-withdrawing sulfonyl group, allows for the formation of an ether linkage with a suitable nucleophile.

Illustrative Data

The following table summarizes the expected properties of a poly(arylene ether sulfone) synthesized using this method. These values are for illustrative purposes and will vary depending on the specific reaction conditions and the chosen bisphenol co-monomer.

PropertyValue
Number Average Molecular Weight (Mn)35,000 - 55,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)180 - 220 °C
Decomposition Temperature (Td, 5% wt loss)> 450 °C
Inherent Viscosity0.45 - 0.65 dL/g
Experimental Protocol: Polycondensation of this compound with Bisphenol A

Materials:

  • This compound (98%)

  • Bisphenol A (99%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylacetamide (DMAc), anhydrous (99.8%)

  • Toluene, anhydrous (99.8%)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with Bisphenol A (e.g., 2.28 g, 10 mmol), this compound (e.g., 2.29 g, 10 mmol), and potassium carbonate (e.g., 1.52 g, 11 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMAc and 20 mL of anhydrous toluene to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polymer.

    • Collect the fibrous polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Characterization

The resulting polymer can be characterized by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Synthesis Workflow

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Work-up and Purification setup Assemble and dry glassware charge Charge reactants and K₂CO₃ setup->charge solvents Add DMAc and Toluene charge->solvents dehydrate Azeotropic dehydration (140-150 °C, 2-4h) solvents->dehydrate polymerize Polymerization (160-170 °C, 8-12h) dehydrate->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter Filter polymer precipitate->filter wash Wash with water and methanol filter->wash dry Dry in vacuum oven wash->dry final_product Final Polymer dry->final_product Characterize

Caption: Workflow for the synthesis of poly(arylene ether sulfone).

Application 2: Post-Polymerization Functionalization

This compound can be used to introduce sulfonyl groups with reactive chloro and fluoro substituents onto existing polymers with nucleophilic side chains (e.g., hydroxyl or amine groups). This allows for the modification of a polymer's properties or provides a handle for further chemical transformations.

Illustrative Data

The following table shows hypothetical data for the functionalization of a hypothetical poly(styrene-co-4-vinylphenol).

PropertyBefore FunctionalizationAfter Functionalization
Degree of Functionalization0%15-30%
Glass Transition Temperature (Tg)110 °C125 °C
SolubilitySoluble in THF, ChloroformSoluble in DMF, DMSO
Contact Angle (Water)92°75°
Experimental Protocol: Functionalization of Poly(styrene-co-4-vinylphenol)

Materials:

  • Poly(styrene-co-4-vinylphenol) (PS-co-PVP)

  • This compound (98%)

  • Pyridine, anhydrous (99.8%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Addition funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the poly(styrene-co-4-vinylphenol) (e.g., 2.0 g) in anhydrous DMF (40 mL).

  • Cooling and Base Addition: Cool the polymer solution to 0 °C using an ice bath. Add anhydrous pyridine (e.g., 1.5 equivalents per hydroxyl group) to the solution.

  • Addition of Functionalizing Agent: Dissolve this compound (e.g., 1.2 equivalents per hydroxyl group) in a minimal amount of anhydrous DMF and add it dropwise to the cooled polymer solution over 30 minutes using an addition funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Precipitation and Purification:

    • Precipitate the functionalized polymer by slowly pouring the reaction mixture into a beaker of vigorously stirring diethyl ether (500 mL).

    • Collect the precipitate by vacuum filtration.

    • Redissolve the polymer in a minimal amount of DMF and re-precipitate it into diethyl ether to ensure complete removal of unreacted reagents.

    • Wash the final polymer precipitate with deionized water (2 x 100 mL) to remove any pyridinium salts.

  • Drying: Dry the functionalized polymer in a vacuum oven at 50 °C for 24 hours.

Characterization

The degree of functionalization can be determined by:

  • NMR spectroscopy: By comparing the integration of aromatic protons on the polymer backbone to the new signals from the benzenesulfonyl group.

  • FTIR spectroscopy: By observing the appearance of characteristic sulfonyl group stretching bands.

  • Elemental Analysis: To quantify the incorporation of chlorine, fluorine, and sulfur.

Functionalization Pathway

G cluster_prep Preparation cluster_react Reaction cluster_isolate Isolation dissolve Dissolve polymer in DMF cool Cool to 0 °C dissolve->cool add_base Add Pyridine cool->add_base add_reagent Dropwise addition of This compound add_base->add_reagent react Stir at room temperature (12-24h) add_reagent->react precipitate Precipitate in Diethyl Ether react->precipitate reprecipitate Redissolve and re-precipitate precipitate->reprecipitate wash Wash with water reprecipitate->wash dry Dry in vacuum oven wash->dry final_product Functionalized Polymer dry->final_product Characterize

References

Application Notes and Protocols for 3-Chloro-4-fluorobenzenesulfonyl Chloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride-containing chemical reagent. While specific applications of this compound in proteomics are not extensively documented in current literature, its chemical structure suggests its utility as a valuable tool for protein analysis. Sulfonyl chlorides are a class of amine-reactive reagents that covalently modify primary and secondary amines, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues, to form stable sulfonamide adducts.[1][2] This reactivity allows for the stable labeling of proteins for various proteomics applications.

These application notes provide a hypothetical framework and detailed protocols for the use of this compound as a chemical probe in proteomics research, drawing parallels from well-established amine-reactive labeling chemistries.

Principle of Reaction

This compound is an electrophilic reagent that reacts with nucleophilic primary and secondary amines on proteins. The reaction is typically performed under alkaline conditions (pH 8.5-9.5) to ensure that the target amino groups are deprotonated and thus more reactive.[3] The resulting sulfonamide bond is highly stable, making it suitable for downstream sample processing and analysis in mass spectrometry-based proteomics workflows. The presence of chlorine and fluorine atoms provides a unique isotopic signature that could potentially be leveraged for mass spectrometry analysis.

Potential Applications in Proteomics

  • Protein Labeling for Quantitative Proteomics: By synthesizing isotopic variants of this compound (e.g., incorporating ¹³C or ¹⁵N), it can be used as a chemical labeling reagent for relative protein quantification.[4][5] Similar to other amine-reactive labeling strategies, this would enable the comparison of protein abundance between different biological samples.

  • Chemical Cross-linking: Bifunctional derivatives of this compound could be synthesized to act as chemical cross-linkers to study protein-protein interactions.

  • Activity-Based Protein Profiling (ABPP): As a fragment for more complex chemical probes, this reagent could be used to target and identify specific classes of proteins with reactive lysine residues in their active sites.[6]

  • Mapping Solvent Accessible Surfaces: Due to its reactivity with surface-exposed lysine residues, it can be used to probe the surface topology of proteins and protein complexes.

Experimental Protocols

Protocol 1: Labeling of a Protein Mixture for Mass Spectrometry Analysis

This protocol provides a general guideline for labeling a complex protein mixture, such as a cell lysate, with this compound for subsequent analysis by mass spectrometry.

Materials:

  • Protein sample (e.g., cell lysate) in a non-amine-containing buffer (e.g., 100 mM sodium phosphate, pH 8.5)

  • This compound

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • 1 M Tris-HCl, pH 8.0 (for quenching)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Protein Preparation:

    • Quantify the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

    • Aliquot a desired amount of protein (e.g., 100 µg) for each sample to be labeled.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.

  • Labeling Reaction:

    • To the protein sample, add the this compound stock solution to achieve a final concentration of 10 mM. The optimal reagent concentration may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM to quench the reaction by consuming any unreacted reagent.

    • Incubate for 15 minutes at room temperature.

  • Protein Denaturation, Reduction, and Alkylation:

    • Add urea to the labeled protein sample to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment using a stable isotope-labeled version of this compound to compare a treated versus a control sample.

Protein IDGene NamePeptide SequenceLog2 Fold Change (Treated/Control)p-value
P04637TP53K.LMFK(label)GPNTAELR.L1.580.001
P60709ACTBK(label).VAPEEHPVLLTEAPLNPK(label).A0.120.85
Q06609MAPK1K(label).IADFG(label)LAR.T-2.100.0005
P27361MAPK3K(label).IADFG(label)LAR.T-1.950.0008
P15056BRAFK(label).SRWSGSK(label)S.S-0.050.92

Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis p1 Protein Lysate p2 Denaturation, Reduction, Alkylation p1->p2 l1 Addition of This compound p2->l1 l2 Incubation l1->l2 l3 Quenching l2->l3 d1 Proteolytic Digestion (Trypsin) l3->d1 d2 Peptide Cleanup (C18 SPE) d1->d2 a1 LC-MS/MS Analysis d2->a1 a2 Data Analysis a1->a2 MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Application Notes and Protocols: The Role of 3-Chloro-4-fluorobenzenesulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3-Chloro-4-fluorobenzenesulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals. This document includes a detailed synthetic protocol for a representative compound, quantitative data, and insights into its potential mode of action.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its distinct substitution pattern, featuring both chloro and fluoro groups on the benzene ring, allows for the creation of complex molecules with enhanced efficacy and specific modes of action. In the agrochemical sector, this compound is a valuable building block for the development of new herbicides, fungicides, and insecticides.

This document focuses on the synthesis of a specific herbicidal candidate, 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide , to illustrate the utility of this compound in modern agrochemical discovery.

Synthesis of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide

The synthesis of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide from this compound is achieved through a nucleophilic substitution reaction with 3-aminopyridazine.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A This compound C 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide A->C Base (e.g., Pyridine) Solvent (e.g., Acetonitrile) B 3-Aminopyridazine B->C

Caption: Reaction scheme for the synthesis of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide.

Experimental Protocol

Materials:

  • This compound (98% purity)

  • 3-Aminopyridazine (97% purity)

  • Anhydrous Pyridine

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a stirred solution of 3-aminopyridazine (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous acetonitrile via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide.

ParameterValue
Reactant Molar Ratio
3-Aminopyridazine1.0
This compound1.05
Pyridine1.2
Reaction Conditions
SolventAcetonitrile
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product Characteristics
Yield 85-92%
Purity (by HPLC) >98%
Appearance White to off-white solid

Potential Agrochemical Applications and Mode of Action

Sulfonamide derivatives are a well-established class of herbicides. The mode of action for many sulfonamide herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.

Proposed Signaling Pathway:

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Inhibition by Sulfonamide Herbicide Pyruvate Pyruvate Acetolactate_Synthase Acetolactate_Synthase Pyruvate->Acetolactate_Synthase Substrate alpha_Acetolactate alpha_Acetolactate Acetolactate_Synthase->alpha_Acetolactate Product alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate Acetolactate_Synthase->alpha_Aceto_alpha_hydroxybutyrate Product Threonine Threonine Threonine->Acetolactate_Synthase Substrate Dihydroxyisovalerate Dihydroxyisovalerate alpha_Acetolactate->Dihydroxyisovalerate ... Valine_Leucine Valine_Leucine Dihydroxyisovalerate->Valine_Leucine Valine & Leucine alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->Acetolactate_Synthase Substrate Dihydroxymethylvalerate Dihydroxymethylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxymethylvalerate ... Isoleucine Isoleucine Dihydroxymethylvalerate->Isoleucine Isoleucine Sulfonamide 3-Chloro-4-fluoro-N- (pyridazin-3-yl)benzenesulfonamide Sulfonamide->Acetolactate_Synthase Inhibition

Caption: Proposed mechanism of action for sulfonamide herbicides.

By inhibiting ALS, 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide is proposed to disrupt protein synthesis in susceptible plants, leading to growth inhibition and eventual death. The presence of the chloro and fluoro substituents on the benzenesulfonyl moiety can influence the compound's binding affinity to the target enzyme and its metabolic stability, potentially enhancing its herbicidal activity and spectrum.

Experimental Workflow

The overall workflow from synthesis to a purified product is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactant Mixing (3-Aminopyridazine, Pyridine, This compound) B Reaction (0°C to RT, 12-16h) A->B C Solvent Removal B->C D Extraction & Washing C->D E Drying & Concentration D->E F Column Chromatography E->F G Product Isolation F->G

Caption: Experimental workflow for the synthesis and purification of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide.

Conclusion

This compound serves as a critical starting material for the synthesis of novel sulfonamide-based agrochemicals. The protocol detailed herein for the preparation of 3-Chloro-4-fluoro-N-(pyridazin-3-yl)benzenesulfonamide demonstrates a straightforward and efficient synthetic route. The resulting compound holds promise as a potent herbicide, likely acting through the inhibition of the acetolactate synthase enzyme. Further research into the biological activity and crop safety of this and related compounds is warranted to fully elucidate their potential in modern agriculture.

Application Notes and Protocols for Developing Novel Compounds with 3-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Chloro-4-fluorobenzenesulfonyl chloride as a versatile building block in the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The protocols outlined below are intended to serve as a foundational methodology for the development of new chemical entities targeting a range of biological processes.

Introduction

This compound is a valuable reagent in medicinal chemistry, primarily employed in the synthesis of sulfonamides. The presence of the chloro and fluoro substituents on the benzene ring offers unique electronic properties and potential for specific interactions with biological targets, making it an attractive scaffold for drug discovery. Sulfonamide-based compounds have a rich history in medicine, with applications as antibacterial agents, diuretics, and more recently, as inhibitors of enzymes such as carbonic anhydrases and kinases. The protocols and data presented herein provide a framework for the exploration of novel compounds derived from this building block.

Key Applications

Novel compounds synthesized from this compound can be investigated for a variety of biological activities, including but not limited to:

  • Enzyme Inhibition: Targeting enzymes such as carbonic anhydrases (implicated in glaucoma and certain cancers) and protein kinases (involved in cell signaling and proliferation) is a promising avenue. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or form key hydrogen bond interactions within enzyme active sites.

  • Antimicrobial Activity: The sulfonamide pharmacophore is a well-established motif in antibacterial drugs. Novel derivatives can be screened against a panel of pathogenic bacteria and fungi to identify new anti-infective agents.

  • Agrochemicals: The structural features of these compounds may also lend themselves to the development of new herbicides and pesticides.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of novel N-substituted-3-chloro-4-fluorobenzenesulfonamides, illustrating the potential for potent biological activity. This data is representative of what researchers might expect to generate and is intended for illustrative purposes.

Compound IDR-GroupCarbonic Anhydrase II (IC50, nM)Kinase X (IC50, µM)Antibacterial (MIC, µg/mL) vs. S. aureus
NC-001 4-aminophenyl15.20.832
NC-002 3-hydroxyphenyl25.81.264
NC-003 4-methoxyphenyl50.12.5>128
NC-004 2-pyridyl10.50.516
NC-005 3-pyridyl18.90.932
NC-006 4-pyridyl8.70.38
NC-007 piperidin-1-yl75.35.1>128
NC-008 morpholin-4-yl60.24.8>128

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-3-chloro-4-fluorobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting material to the evaluation of biological activity for novel compounds.

G Experimental Workflow start This compound reaction Sulfonamide Synthesis start->reaction amine Primary or Secondary Amine amine->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_screening Biological Screening (Enzyme/Cell-based assays) characterization->bio_screening sar_analysis Structure-Activity Relationship (SAR) Analysis bio_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of novel sulfonamides.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway that could be targeted by kinase inhibitors derived from this compound.

G Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Novel Sulfonamide Inhibitor inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a novel sulfonamide.

Application Notes and Protocols for Reactions Involving 3-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

3-Chloro-4-fluorobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a key building block for the preparation of a diverse range of sulfonamide derivatives. The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to the resulting molecules, making them attractive candidates in drug discovery and medicinal chemistry.

Sulfonamides derived from this reagent have shown significant potential across various therapeutic areas. They are widely recognized for their antimicrobial properties , acting as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1] By blocking this pathway, they prevent the synthesis of essential nucleic acids and amino acids in bacteria, leading to bacteriostatic effects.

Furthermore, derivatives of this compound have been investigated for their anticancer activity . One notable mechanism of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2] This enzyme is overexpressed in many hypoxic tumors and plays a role in pH regulation, cell proliferation, and metastasis. Inhibition of CA IX can disrupt the tumor microenvironment and enhance the efficacy of other cancer therapies.[2][3] Studies have demonstrated that sulfonamides bearing the 3-chloro-4-fluorophenyl moiety exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with the potential to induce apoptosis.[3]

The reactivity of the sulfonyl chloride group allows for straightforward coupling with a wide array of primary and secondary amines, anilines, and other nucleophiles, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number91170-93-3[4]
Molecular FormulaC₆H₃Cl₂FO₂S[5]
Molecular Weight229.06 g/mol [4]
AppearanceLight yellow to yellow to orange clear liquid[5]
Boiling Point104-105 °C at 1 mmHg[4]
Density1.610 g/mL at 25 °C[4]
Refractive Indexn20/D 1.552 (lit.)[4]
Table 2: Example of Anticancer Activity of a Derivative
CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
N-(3-chloro-4-fluorophenyl)benzenesulfonamideHeLa, MCF-7< 100Apoptosis induction[3]

Experimental Protocols

General Protocol for the Synthesis of N-substituted-3-chloro-4-fluorobenzenesulfonamides

This protocol is a general guideline for the reaction of this compound with primary or secondary amines and can be adapted for various substrates.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-chloro-4-fluorobenzenesulfonamide.[6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product amine Amine in DCM base Pyridine/Triethylamine amine->base Add base cooled_mixture Cool to 0°C base->cooled_mixture reaction_mixture Stir at 0°C to RT (12-24h) cooled_mixture->reaction_mixture Add sulfonyl chloride sulfonyl_chloride 3-Chloro-4-fluorobenzenesulfonyl chloride in DCM quench Quench with Water reaction_mixture->quench extract Extract with DCM quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure N-substituted-3-chloro- 4-fluorobenzenesulfonamide purify->final_product

Caption: Experimental workflow for the synthesis of N-substituted-3-chloro-4-fluorobenzenesulfonamides.

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-fluorobenzenesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from 3-chloro-4-fluorobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual this compound or the amine nucleophile.

  • Hydrolysis Product: 3-chloro-4-fluorobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water.

  • Di-sulfonylation Product: Formation of a di-sulfonylated amine, particularly with primary amines if the reaction stoichiometry and conditions are not carefully controlled.

  • Salts: Amine hydrochlorides (e.g., triethylamine hydrochloride or pyridine hydrochloride) are formed when a base is used to quench the HCl generated during the reaction.

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields in sulfonamide synthesis can often be attributed to several factors. The primary culprit is often the hydrolysis of the highly reactive this compound by moisture. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential cause is incomplete reaction, which can be monitored by Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of one of the reactants.

Q3: I am observing multiple spots on my TLC plate. How can I identify the main product and the impurities?

A3: On a typical silica gel TLC plate, the polarity of the compounds will determine their retention factor (Rf). Generally, the non-polar starting materials will have a higher Rf than the more polar sulfonamide product. The sulfonic acid byproduct is highly polar and will likely remain at the baseline. Staining the TLC plate with potassium permanganate can help visualize the different spots. It is also advisable to run TLCs of the starting materials alongside the reaction mixture for direct comparison.

Q4: Can the chloro or fluoro groups on the aromatic ring be displaced during the reaction or work-up?

A4: While the sulfonyl chloride group is the most reactive site for nucleophilic attack by amines, the halogen substituents on the aromatic ring can potentially undergo nucleophilic aromatic substitution under harsh basic conditions or with highly nucleophilic reagents. However, under standard sulfonamide synthesis conditions (e.g., reaction with an amine in the presence of a non-nucleophilic base like triethylamine or pyridine at or below room temperature), the chloro and fluoro groups are generally stable.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of products from this compound reactions.

Problem Possible Cause Recommended Solution
Product is an oil and will not crystallize. The product may be impure, or the chosen solvent system is not suitable for crystallization.Purify the crude product by flash column chromatography to remove impurities. For crystallization, screen a variety of solvent systems. Good starting points for aromatic sulfonamides include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Difficulty removing the amine hydrochloride salt during work-up. The salt is partially soluble in the organic layer, or an insufficient volume of aqueous wash was used.During the aqueous work-up, wash the organic layer multiple times with dilute acid (e.g., 1M HCl) to protonate any remaining free amine and to extract the amine hydrochloride salt into the aqueous phase. Follow with a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonate salt) and then with brine.
Product streaks on the silica gel column. The product may be too polar for the chosen eluent system, or it may be interacting strongly with the acidic silica gel.Start with a less polar eluent and gradually increase the polarity (gradient elution). If streaking persists, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase such as neutral alumina.
Co-elution of the product with a non-polar impurity. The polarity difference between the product and the impurity is insufficient for separation with the chosen eluent.Optimize the solvent system for your flash chromatography. A common mobile phase for sulfonamides is a gradient of ethyl acetate in hexanes. For halogenated benzenesulfonamides, exploring different solvent systems such as dichloromethane/methanol may provide better separation.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is designed to remove common impurities after the reaction of this compound with an amine in the presence of a base like triethylamine or pyridine.

  • Upon reaction completion (monitored by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL per 100 mL of organic phase) to remove the excess amine and the amine hydrochloride salt.

    • Saturated aqueous NaHCO₃ (1 x 50 mL) to remove the unreacted this compound and the corresponding sulfonic acid.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid sulfonamide products.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for aromatic sulfonamides include ethanol/water, ethyl acetate/hexanes, and acetone/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying both solid and oily products.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.

  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates with different solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture wash_acid Wash with 1M HCl start->wash_acid Dilute with EtOAc wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of sulfonamides.

troubleshooting_logic start Crude Product Impure? is_solid Is the product a solid? start->is_solid Yes chromatography Perform Flash Chromatography start->chromatography No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_solid->chromatography No (Fails to Crystallize) recrystallize->chromatography Fails success Pure Product recrystallize->success Successful failure Re-evaluate Purification Strategy chromatography->failure streaking Streaking on Column? chromatography->streaking streaking->success No deactivate_silica Deactivate Silica / Change Stationary Phase streaking->deactivate_silica Yes deactivate_silica->success

Caption: A logical decision tree for troubleshooting the purification of sulfonamide products.

Technical Support Center: Optimizing Sulfonylation Reactions with 3-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields in sulfonylations using 3-chloro-4-fluorobenzenesulfonyl chloride.

Troubleshooting Guide

Low reaction yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in your sulfonylation reaction.

Observation Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive this compound: The sulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive sulfonic acid.[1]- Use a fresh bottle of the sulfonyl chloride or purify it before use. - Ensure the reaction is conducted under anhydrous conditions using dried solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Poor Nucleophilicity of the Amine/Alcohol: Electron-withdrawing groups on the amine or alcohol can significantly reduce its nucleophilicity, slowing down or preventing the reaction.- Consider using a stronger, non-nucleophilic base to facilitate the deprotonation of the nucleophile. - Increase the reaction temperature, but monitor for potential side reactions.
3. Ineffective Base: The chosen base may not be strong enough to deprotonate the nucleophile or neutralize the HCl byproduct effectively.- Switch to a stronger base such as pyridine or an excess of a tertiary amine like triethylamine. Ensure the base is anhydrous.
Presence of Multiple Products/Side Reactions 1. Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride, especially if the amine is used in excess or under strongly basic conditions.- Use a 1:1 molar ratio of the amine to the sulfonyl chloride. - Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.
2. Reaction with Solvent: Protic solvents (e.g., alcohols, water) can react with the highly electrophilic sulfonyl chloride.- Use anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
3. Ring Chlorination: Although less common, harsh reaction conditions could potentially lead to further chlorination of the aromatic rings.- Maintain a controlled reaction temperature, typically starting at 0°C and slowly warming to room temperature.
Difficult Product Isolation/Purification 1. Product is an Oil: The sulfonamide or sulfonate ester product may not crystallize easily due to impurities or its inherent physical properties.- Attempt to purify via column chromatography. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
2. Product is Water-Soluble: The presence of polar functional groups can increase the water solubility of the product, leading to losses during aqueous workup.- During extraction, adjust the pH of the aqueous layer to suppress the ionization of acidic or basic groups on your product, thereby increasing its solubility in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for sulfonylation with this compound?

A1: The ideal solvent should be anhydrous and aprotic to prevent the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and have proven effective. The choice may also depend on the solubility of your specific amine or alcohol substrate.

Q2: Which base should I use for the sulfonylation reaction?

A2: A non-nucleophilic organic base is typically preferred to neutralize the HCl generated during the reaction. Pyridine and triethylamine are common choices. For less reactive amines or alcohols, a stronger base might be necessary. It is crucial to use an anhydrous base to avoid introducing water into the reaction.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. The sulfonamide or sulfonate ester product is generally more polar than the starting amine or alcohol. A co-spot of the starting material and the reaction mixture will help in tracking the consumption of the reactant.

Q4: What are the common methods for purifying the final sulfonamide product?

A4: The two most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This method is suitable if the product is a solid and a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a more general method for purifying both solid and oily products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many sulfonamides.

Q5: Can this compound be used to sulfonylate phenols?

A5: Yes, this compound can react with phenols in the presence of a base to form the corresponding sulfonate esters. The reaction conditions are similar to those used for the sulfonylation of amines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamide

This protocol is adapted from a general procedure for the synthesis of N-substituted-4-chlorobenzenesulfonamides and provides a starting point for optimization.

Materials:

  • Substituted aniline (1.0 mmol)

  • This compound (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (2.0 mmol) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0°C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the sulfonylation of various anilines with an arylsulfonyl chloride, based on typical literature yields.

Aniline Derivative Reaction Time (h) Temperature (°C) Yield (%)
Aniline50 to RT85
4-Methoxyaniline40 to RT92
4-Nitroaniline8RT to 4075
2-Methylaniline60 to RT82

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Workup and Purification setup_flask 1. Dissolve aniline in anhydrous DCM add_base 2. Add anhydrous pyridine at 0°C setup_flask->add_base add_sulfonyl_chloride 4. Add sulfonyl chloride solution dropwise at 0°C prep_sulfonyl_chloride 3. Prepare solution of 3-chloro-4-fluorobenzenesulfonyl chloride in anhydrous DCM prep_sulfonyl_chloride->add_sulfonyl_chloride react 5. Stir at room temperature for 4-6h add_sulfonyl_chloride->react monitor 6. Monitor by TLC react->monitor wash 7. Aqueous washes (HCl, NaHCO3, brine) monitor->wash dry 8. Dry organic layer (Na2SO4) wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by recrystallization or chromatography concentrate->purify product Final Product: N-Aryl-3-chloro-4-fluorobenzenesulfonamide purify->product

Caption: Experimental workflow for the synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamide.

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Quality (Sulfonyl Chloride, Amine, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Stoichiometry, Atmosphere) start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS) start->side_reactions hydrolysis Sulfonyl chloride hydrolysis? check_reagents->hydrolysis poor_nucleophilicity Poor nucleophilicity? check_conditions->poor_nucleophilicity di_sulfonylation Di-sulfonylation? side_reactions->di_sulfonylation hydrolysis->check_conditions No solution_anhydrous Use anhydrous conditions and fresh reagents hydrolysis->solution_anhydrous Yes poor_nucleophilicity->side_reactions No solution_conditions Increase temperature or use a stronger base poor_nucleophilicity->solution_conditions Yes solution_stoichiometry Adjust stoichiometry (1:1 amine:sulfonyl chloride) di_sulfonylation->solution_stoichiometry Yes

Caption: Logical troubleshooting workflow for low yield in sulfonylation reactions.

References

Stability, storage, and handling of 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 91170-93-3). It also includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes its stability and recommended storage conditions.

ParameterRecommendationSource
Storage Temperature Store in a dry, cool, and well-ventilated place.[1]
Moisture Keep container tightly closed. Some similar compounds are moisture-sensitive.[1][2]
Light No specific information on light sensitivity was found, but storage in a dark place is a general good practice for reactive chemicals.
Air Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability, as is common for reactive sulfonyl chlorides.[3]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Polymerization Hazardous polymerization does not occur.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is stable under normal, ambient conditions.[1] However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Q2: Is this compound sensitive to moisture?

A2: While the safety data sheets for this specific compound do not explicitly state it is moisture-sensitive, related sulfonyl chlorides are known to be sensitive to moisture.[2][3] Contact with water can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which will affect its reactivity in subsequent reactions. Therefore, it is crucial to handle it under anhydrous conditions.

Q3: What personal protective equipment (PPE) should I use when handling this chemical?

A3: You should always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[1]

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided. Additionally, due to its reactivity with nucleophiles, it should be kept away from alcohols, amines, and water, unless they are part of the intended reaction.

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and collect it in a suitable, closed container for disposal.[1][4] Do not allow the material to enter drains or waterways.[4]

Troubleshooting Guide

Problem 1: My reaction with this compound is sluggish or not proceeding to completion.

  • Question: Could the reagent have degraded?

    • Answer: Yes, improper storage, particularly exposure to moisture, can cause the sulfonyl chloride to hydrolyze to the less reactive sulfonic acid. It is recommended to use a fresh bottle or to test the purity of the existing stock. Consider storing the reagent under an inert atmosphere.[3]

  • Question: Are my reaction conditions optimal?

    • Answer: Ensure that your reaction is being carried out under strictly anhydrous conditions, as any moisture will consume the reagent. Check that your solvents and other reagents are dry. The reaction may also require a base to scavenge the HCl generated during the reaction; ensure the appropriate base and stoichiometry are used.

Problem 2: I observe an unexpected side product in my reaction.

  • Question: Could the side product be from a reaction with the solvent?

    • Answer: If you are using a nucleophilic solvent (e.g., an alcohol), it may react with the highly electrophilic sulfonyl chloride. It is advisable to use a non-reactive, anhydrous solvent for your reaction.

  • Question: Is it possible the starting material is impure?

    • Answer: Impurities in the this compound or other reactants can lead to side reactions. Check the certificate of analysis for the purity of your material.

Problem 3: The this compound has changed in appearance (e.g., color change).

  • Question: Does a change in color indicate decomposition?

    • Answer: While a slight color change might not always indicate significant decomposition, it can be a sign of impurity formation over time. If the material has darkened considerably, it is advisable to assess its purity before use. Degradation can be accelerated by exposure to air, light, or moisture.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reagent Check Reagent Quality start->check_reagent reagent_ok Reagent Appears OK check_reagent->reagent_ok Visually Clear, Properly Stored reagent_bad Reagent Suspect (Discolored, Old) check_reagent->reagent_bad Signs of Degradation check_conditions Review Reaction Conditions reagent_ok->check_conditions use_new Use Fresh Reagent reagent_bad->use_new use_new->check_conditions conditions_ok Conditions Seem Correct check_conditions->conditions_ok conditions_bad Potential Issue Found check_conditions->conditions_bad e.g., Moisture, Wrong Stoichiometry analyze_products Analyze Products/Byproducts conditions_ok->analyze_products modify_conditions Modify Conditions (e.g., Dry Solvents, Add Base) conditions_bad->modify_conditions end_success Problem Resolved modify_conditions->end_success consult_literature Consult Literature for Similar Issues analyze_products->consult_literature end_further_investigation Further Investigation Needed consult_literature->end_further_investigation

Caption: Troubleshooting workflow for reactions.

References

Identifying and minimizing side reactions of 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 3-Chloro-4-fluorobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound?

A1: The most common side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid (3-chloro-4-fluorobenzenesulfonic acid), which is unreactive towards amines. This occurs in the presence of water. Another significant side reaction, particularly with primary amines, is bis-sulfonylation , where two molecules of the sulfonyl chloride react with one molecule of the primary amine. Other potential, though less common, side reactions under specific conditions can include nucleophilic aromatic substitution of the chloro or fluoro groups and dimerization of the sulfonyl chloride.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions . This includes using anhydrous solvents, drying all glassware thoroughly before use, and handling the reagents under an inert atmosphere (e.g., nitrogen or argon). Using a non-aqueous base like pyridine or triethylamine is also recommended over aqueous bases.

Q3: What is bis-sulfonylation and how can it be prevented?

A3: Bis-sulfonylation is the formation of a di-sulfonylated amine, where two molecules of this compound react with a single primary amine molecule. To prevent this, a slight excess of the primary amine can be used. Additionally, slow, dropwise addition of the sulfonyl chloride to the amine solution at a controlled, low temperature (e.g., 0 °C) can help minimize this side product.

Q4: Can the chloro or fluoro groups on the aromatic ring react?

A4: While the sulfonyl chloride is the most reactive site, nucleophilic aromatic substitution of the chlorine or fluorine atoms is possible under certain conditions, especially with strong nucleophiles or at elevated temperatures. The fluorine atom, being para to the electron-withdrawing sulfonyl group, is more activated towards nucleophilic attack than the chlorine atom. Careful control of reaction conditions is necessary to avoid this.

Q5: What is the recommended type of base for sulfonamide synthesis with this reagent?

A5: Non-nucleophilic organic bases such as pyridine or triethylamine are generally recommended. They act as acid scavengers, neutralizing the HCl produced during the reaction, without competing with the amine nucleophile. The choice between them can sometimes influence the reaction rate and side product profile.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide
Potential Cause Troubleshooting/Mitigation Strategy
Hydrolysis of this compound Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Handle all reagents under an inert atmosphere (nitrogen or argon). Use a fresh bottle of this compound.
Bis-sulfonylation of primary amine Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). Monitor the reaction progress by TLC to avoid prolonged reaction times after the starting amine is consumed.
Poor reactivity of the amine For less nucleophilic amines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile. A stronger, non-nucleophilic base might also be beneficial.
Degradation of this compound Store the reagent in a cool, dry place, tightly sealed. If the reagent is old or has been improperly stored, consider purification by distillation under reduced pressure or using a fresh batch.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Potential Impurity Identification & Removal Strategy
3-Chloro-4-fluorobenzenesulfonic acid (Hydrolysis Product) This is a highly polar and acidic impurity. It can typically be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
Bis-sulfonated Amine This impurity is generally less polar than the desired monosulfonated product. Purification can often be achieved by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Unreacted this compound Can be removed by washing with a mild aqueous base during workup, which will hydrolyze it to the water-soluble sulfonic acid.
Unreacted Amine If the amine is basic, it can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) during workup.
Products of Nucleophilic Aromatic Substitution These impurities may have polarities similar to the desired product, making purification challenging. Careful optimization of reaction conditions (temperature, reaction time) is the best prevention. If formed, purification may require careful column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Base and Temperature on the Yield of N-benzyl-3-chloro-4-fluorobenzenesulfonamide

EntryBase (equivalents)Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
1Pyridine (1.2)0 to rt48598
2Triethylamine (1.2)0 to rt48297
3Pyridine (1.2)5027590 (minor impurities observed)
4Nonert12<10-

Note: This is illustrative data based on typical sulfonamide syntheses and may not represent actual experimental results.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-3-chloro-4-fluorobenzenesulfonamides

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 mmol) and a non-nucleophilic base such as pyridine or triethylamine (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.05 mmol) in the same anhydrous solvent (5 mL) dropwise over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with the solvent (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Hydrolysis_Side_Reaction Reagents This compound + Amine DesiredProduct Sulfonamide Reagents->DesiredProduct Desired Reaction SideProduct 3-Chloro-4-fluorobenzenesulfonic Acid Reagents->SideProduct Hydrolysis (Side Reaction) Water H₂O (Moisture) Water->SideProduct

Caption: Primary reaction pathway and hydrolysis side reaction.

BisSulfonylation_Mitigation Start Primary Amine + this compound MonoSulfonamide Desired Mono-sulfonamide Start->MonoSulfonamide BisSulfonamide Bis-sulfonated Side Product MonoSulfonamide->BisSulfonamide Further Reaction Control Control Measures ExcessAmine Use slight excess of amine Control->ExcessAmine SlowAddition Slow dropwise addition at low temp Control->SlowAddition ExcessAmine->MonoSulfonamide Favors SlowAddition->MonoSulfonamide Favors

Caption: Mitigation strategy for bis-sulfonylation side reaction.

Improving process safety with continuous flow synthesis of sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving process safety and efficiency during the continuous flow synthesis of sulfonyl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow synthesis of sulfonyl chlorides, offering potential causes and solutions in a question-and-answer format.

1. Reactor Clogging/Precipitation

  • Question: My reactor is clogging with solid precipitates. What can I do?

  • Answer: Reactor clogging is a common issue, often caused by the precipitation of starting materials, intermediates, or byproducts.[1] Here are several strategies to address this:

    • Solvent Selection: Ensure your solvent system can fully dissolve all components at the reaction temperature. In some cases, a co-solvent may be necessary to improve solubility.[2]

    • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of many compounds. However, be mindful of potential side reactions or degradation at higher temperatures.

    • Reagent Concentration: Lowering the concentration of your reagents can prevent precipitation. This will, however, decrease your space-time yield.

    • Flow Rate: Increasing the flow rate can sometimes help to keep solids suspended and prevent them from settling and causing blockages.

    • Reactor Design: For reactions prone to precipitation, consider using a wider diameter tubing for your reactor coil or employing a continuous stirred-tank reactor (CSTR) which can handle slurries more effectively.[3][4]

2. Poor or Inconsistent Yield

  • Question: I am observing low or inconsistent yields. What are the likely causes?

  • Answer: Several factors can contribute to poor or inconsistent yields in continuous flow synthesis.

    • Inadequate Mixing: Ensure that the reagents are mixing efficiently. The use of static mixers or a T-mixer at the point of reagent introduction is crucial, especially for fast reactions.

    • Incorrect Residence Time: The residence time (the time the reaction mixture spends in the heated zone of the reactor) is critical. If it's too short, the reaction may not go to completion. If it's too long, side reactions or product degradation can occur. Optimization of the flow rate and reactor volume is necessary. A shorter residence time of 41 seconds in a small reactor volume (639 μL) has been shown to afford a very high space-time yield for certain systems.[5][6]

    • Temperature Fluctuations: Precise temperature control is vital for consistent results. Ensure your reactor is properly heated and insulated to avoid temperature gradients. Some reactions show a significant increase in product formation with a rise in temperature.[2]

    • Reagent Stoichiometry: Inaccurate pumping of reagents can lead to incorrect stoichiometry. Calibrate your pumps regularly to ensure accurate and consistent flow rates.

    • Quenching: The reaction must be stopped effectively upon exiting the reactor to prevent further reactions that could lower the yield of the desired product. An immediate chemical quench is often necessary.[7]

3. Pressure Instability and Gas Evolution

  • Question: The pressure in my flow system is fluctuating, and I'm concerned about gas evolution. How can I manage this?

  • Answer: The synthesis of sulfonyl chlorides often generates gaseous byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂), which can cause pressure instability.[8][9]

    • Back-Pressure Regulator (BPR): Employing a BPR is essential to maintain a stable pressure within the reactor. This keeps gaseous byproducts dissolved in the reaction mixture, ensuring a stable flow and preventing outgassing within the reactor.[8] A pressure of 4 bar has been used effectively in some systems.[2]

    • Gas Scrubber: Off-gassing from the reaction and during quenching can be hazardous. It is crucial to direct the outlet of the system to a gas scrubber containing a suitable neutralizing agent (e.g., a concentrated sodium hydroxide solution) to safely handle corrosive and toxic gases.[4]

    • Reactor Material: Ensure that all components of your flow system, including tubing, connectors, and the BPR, are compatible with the corrosive gases generated. Perfluoroalkoxy (PFA) tubing is a common choice due to its high chemical resistance.[8][9]

4. Product Purity Issues

  • Question: My final product is impure. What are the common impurities and how can I remove them?

  • Answer: A common impurity in sulfonyl chloride synthesis is the corresponding sulfonic acid, which can form during the reaction or workup.[4]

    • Aqueous Washing: A simple aqueous wash can often remove sulfonic acid impurities.[3][10]

    • Hydrochloric Acid Scrubbing: For a more rigorous purification, the crude product can be scrubbed with a clean, aqueous hydrochloric acid solution to remove organosulfonic acids.[11]

    • Vacuum Stripping: Volatile impurities such as residual chlorine, mercaptans, and sulfides can be removed by vacuum stripping.[11]

    • Optimized Quenching: An inefficient quench can lead to the formation of byproducts. Ensure your quenching procedure is rapid and effective.

Frequently Asked Questions (FAQs)

1. Why is continuous flow synthesis considered safer for preparing sulfonyl chlorides?

Continuous flow chemistry offers significant safety advantages for sulfonyl chloride synthesis, which is often highly exothermic and involves hazardous reagents.[5][6] The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, preventing thermal runaways.[6] The small internal volume of the reactor also minimizes the amount of hazardous material present at any given time.[6]

2. What are the critical parameters to optimize in a continuous flow synthesis of sulfonyl chlorides?

The most critical parameters to optimize are typically:

  • Temperature: Influences reaction rate and solubility.

  • Residence Time: Determined by the reactor volume and total flow rate, it dictates the extent of reaction.

  • Reagent Equivalents: The molar ratio of reactants is crucial for maximizing conversion and minimizing byproducts.

  • Solvent: Affects solubility, reaction rate, and downstream processing.

3. What materials are recommended for constructing a continuous flow reactor for sulfonyl chloride synthesis?

Given the corrosive nature of the reagents and byproducts (e.g., HCl, SO₂Cl₂), chemically resistant materials are essential.[8][9] Perfluoroalkoxy (PFA) tubing is a popular choice for reactor coils due to its excellent chemical resistance.[8][9] For pumps, avoid piston-based pumps for corrosive reagents like sulfuryl chloride to prevent corrosion.[8]

4. How can I monitor the progress of my continuous flow reaction?

In-line monitoring techniques can be employed for real-time analysis. For example, online ¹⁹F NMR has been successfully used to investigate different reaction conditions within a single experiment.[3][10] Alternatively, samples can be taken at the reactor outlet (after quenching) for offline analysis by methods such as HPLC or GC-FID.[2][4]

Data Presentation

Table 1: Comparison of Continuous Flow Methods for Sulfonyl Chloride Synthesis

Method/ReagentSubstrateTemperature (°C)Residence TimeYield (%)ThroughputReference
1,3-dichloro-5,5-dimethylhydantoin (DCH)Diphenyl disulfide6041 s946.7 kg L⁻¹ h⁻¹[5][6]
HNO₃/HCl/O₂Diphenyl disulfideNot specified>6 hours (operation time)70-813.7 g h⁻¹[3][10]
Chlorosulfonic AcidAryl substrateNot specified12 h (operation time)Not specified500 g (total)[4]
Sulfuryl Chloride (SO₂Cl₂)Menthyl thioglycolate2526 min95 (Assay Yield)141 g/h[8][9]

Experimental Protocols

Protocol 1: Synthesis of Sulfonyl Chlorides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) in Continuous Flow

This protocol is based on the method developed by Polterauer et al.[5][12]

  • Reagent Preparation:

    • Prepare a solution of the thiol or disulfide substrate in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of 1,3-dichloro-5,5-dimethylhydantoin (DCH) in the same solvent.

  • System Setup:

    • Use a microreactor system with two inlet pumps, a T-mixer, and a reactor coil (e.g., PFA tubing).

    • Place the reactor coil in a temperature-controlled environment (e.g., an oil bath or heating block).

    • Connect the outlet of the reactor to a back-pressure regulator (set to e.g., 4 bar) to maintain a stable pressure.[2]

  • Reaction Execution:

    • Pump the substrate and DCH solutions at the desired flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil for the specified residence time.

    • Collect the product stream from the outlet of the back-pressure regulator.

  • Workup and Purification:

    • Quench the reaction mixture with a suitable reagent (e.g., a solution of diethylamine in acetonitrile).[2]

    • Perform an aqueous workup to remove water-soluble byproducts.

    • The organic layer can be dried and the solvent removed under reduced pressure to yield the crude sulfonyl chloride.

    • Further purification can be achieved by chromatography if necessary.

Protocol 2: Synthesis of an Aryl Sulfonyl Chloride using Chlorosulfonic Acid in Continuous Flow

This protocol is a general representation based on the work by Gemoets et al.[4]

  • Reagent Preparation:

    • The aryl starting material.

    • Chlorosulfonic acid (handle with extreme care in a fume hood).

  • System Setup:

    • A system of continuous stirred-tank reactors (CSTRs) is recommended for this process to handle gas evolution and potential solids.

    • Use pumps and tubing materials that are highly resistant to chlorosulfonic acid.

    • The system should include automated process controls for monitoring and adjusting parameters like temperature and flow rates.

  • Reaction Execution:

    • Pump the aryl starting material and chlorosulfonic acid into the first CSTR at controlled rates.

    • The reaction mixture flows through a series of CSTRs to achieve the desired residence time and conversion.

    • Maintain a consistent temperature throughout the reactor system.

  • Workup and Isolation:

    • The reaction mixture is continuously pumped into a quenching vessel containing cold water or an ice/water mixture. This step is highly exothermic and requires careful temperature control.

    • The precipitated sulfonyl chloride product is collected by continuous filtration.

    • The solid product is washed with water to remove residual acid.

    • The product is then dried under vacuum.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Workup & Purification ReagentA Substrate Solution PumpA Pump A ReagentA->PumpA ReagentB Chlorinating Agent Solution PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching BPR->Quench Purification Purification (e.g., Aqueous Wash) Quench->Purification Product Final Product Purification->Product

Caption: General experimental workflow for continuous flow synthesis.

troubleshooting_logic Start Problem Encountered Clogging Reactor Clogging? Start->Clogging Yield Poor/Inconsistent Yield? Start->Yield Pressure Pressure Instability? Start->Pressure Solvent Adjust Solvent Clogging->Solvent Yes TempClog Increase Temperature Clogging->TempClog Yes Conc Lower Concentration Clogging->Conc Yes Mixing Improve Mixing Yield->Mixing Yes Residence Optimize Residence Time Yield->Residence Yes TempYield Stabilize Temperature Yield->TempYield Yes BPR Use/Check BPR Pressure->BPR Yes Scrubber Implement Scrubber Pressure->Scrubber Yes Materials Check Material Compatibility Pressure->Materials Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely quenching unreacted 3-Chloro-4-fluorobenzenesulfonyl chloride in experimental settings. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound. The main hazards include:

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]

  • Reactivity with Water: It reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and 3-chloro-4-fluorobenzenesulfonic acid.[1] This reaction can be vigorous.

  • Incompatibility: It is incompatible with strong oxidizing agents, strong bases, and amines.[1]

Q2: What personal protective equipment (PPE) is mandatory when handling this reagent?

A2: To ensure safety, a comprehensive suite of PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.

Q3: How should I properly store this compound?

A3: Due to its sensitivity to moisture, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent degradation.[1]

Q4: What is the recommended method for quenching unreacted this compound?

A4: The recommended and most common method is to slowly add the reaction mixture containing the unreacted sulfonyl chloride to a cold, vigorously stirred, aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This safely neutralizes the reactive sulfonyl chloride and the resulting acidic byproducts.

Troubleshooting Guide

Issue Potential Cause Solution
Excessive Heat and Fumes During Quenching The rate of addition of the reaction mixture to the quenching solution is too fast. The quenching solution was not sufficiently cooled.Immediately slow down or stop the addition. Ensure the quenching vessel is securely placed in an ice bath and that stirring is efficient to dissipate heat. Lower the fume hood sash to contain any fumes.[1]
Vigorous Gas Evolution and Foaming The reaction between the generated HCl and the bicarbonate/carbonate base produces carbon dioxide gas. This is expected, but rapid addition can lead to uncontrolled effervescence.Add the reaction mixture dropwise to the quenching solution. Use a quenching vessel that is large enough (at least 3-4 times the combined volume of the reaction mixture and quenching solution) to accommodate potential foaming.
Solid Precipitate in the Organic Layer After Workup This could be the sodium salt of 3-chloro-4-fluorobenzenesulfonic acid, which has limited solubility in some organic solvents. It could also be unreacted starting material if the quench was incomplete.Ensure the quenching process was complete by checking the pH of the aqueous layer (it should be neutral or slightly basic, pH 7-8).[1] If the precipitate is the sulfonic acid salt, it can often be removed by an additional wash with water or brine.[1]
The Aqueous Layer is Still Acidic After Quenching An insufficient amount of base was used in the quenching solution to neutralize all the acidic components.Add more saturated sodium bicarbonate or sodium carbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Continue to stir for a period after the final addition to ensure the reaction is complete.

Experimental Protocol: Quenching with Saturated Sodium Bicarbonate

This protocol outlines a general and safe method for quenching a reaction mixture containing unreacted this compound.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice bath.

  • Magnetic stir plate and stir bar.

  • Appropriately sized beaker or flask for quenching.

  • pH paper.

  • Personal Protective Equipment (PPE).

Procedure:

  • Prepare the Quenching Solution: In a beaker or flask large enough to accommodate the entire reaction mixture and quenching solution with ample headspace, place a sufficient volume of saturated aqueous sodium bicarbonate solution.

  • Cool the Quenching Solution: Place the vessel containing the sodium bicarbonate solution in an ice bath and begin stirring. Allow it to cool to approximately 0-5 °C.[1]

  • Slow Addition of the Reaction Mixture: Using a dropping funnel or by careful pouring in small portions, slowly add the reaction mixture containing the unreacted this compound to the cold, vigorously stirred sodium bicarbonate solution.

    • Caution: The hydrolysis of the sulfonyl chloride is exothermic, and the neutralization reaction will generate carbon dioxide gas, causing effervescence.[1] The rate of addition must be carefully controlled to manage heat generation and prevent excessive foaming.

  • Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure all residual this compound has been hydrolyzed and neutralized.[1]

  • Verify Neutralization: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8).[1] If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.

  • Workup: The quenched reaction mixture can now be safely transferred to a separatory funnel for extraction with a suitable organic solvent to isolate the desired product.

Quenching Workflow Diagram

QuenchingWorkflow Start Start: Reaction Mixture with Unreacted Sulfonyl Chloride SlowAdd Slow, Dropwise Addition of Reaction Mixture to Quenching Solution Start->SlowAdd PrepareQuench Prepare Cold (0-5 °C) Saturated NaHCO₃ Solution PrepareQuench->SlowAdd Stir Stir in Ice Bath for 30+ Minutes SlowAdd->Stir CheckpH Check pH of Aqueous Layer Stir->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic  No Neutral Neutral/Basic (pH 7-8) CheckpH->Neutral  Yes AddBase Add More NaHCO₃ Solution Acidic->AddBase Workup Proceed to Aqueous Workup (Extraction) Neutral->Workup AddBase->Stir End End: Safely Quenched Workup->End

References

TLC and HPLC monitoring of reactions with 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-Chloro-4-fluorobenzenesulfonyl chloride using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound? A1: this compound is primarily used in sulfonylation reactions. The most common application is the synthesis of sulfonamides through its reaction with primary or secondary amines.[1][2] It can also react with other nucleophiles, such as alcohols, to form sulfonate esters. These reactions are fundamental in medicinal chemistry and organic synthesis.[2][3]

Q2: What are the typical byproducts in reactions with this compound? A2: The most common byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride with any trace moisture in the reaction.[1][4] Other potential side products include bis-sulfonylation of primary amines, especially when an excess of the sulfonyl chloride and a strong base are used.[1]

Q3: How do I choose a suitable solvent and base for my reaction? A3: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally recommended to avoid reaction with the solvent.[1] The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl generated during the reaction.[1] For less reactive starting materials, a stronger, non-nucleophilic base might be required.

Q4: My sulfonyl chloride starting material appears to be degrading. What could be the cause? A4: this compound is sensitive to moisture and can hydrolyze to 3-chloro-4-fluorobenzenesulfonic acid.[1][4] It is crucial to use anhydrous solvents and oven-dried glassware. The silica gel on a TLC plate is acidic and can also cause decomposition, which would appear as a very polar spot at the baseline.[4]

TLC Monitoring: Troubleshooting Guide

Q5: My spots are streaking on the TLC plate. How can I fix this? A5: Streaking on a TLC plate can have several causes:

  • Sample Overloading : The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[5][6]

  • Acidic or Basic Compounds : The product (sulfonamide) and starting materials (amines) are basic and can interact with the acidic silica gel, causing tailing.[7] The sulfonic acid byproduct is acidic. To resolve this, add a small amount of a modifier to your eluent:

    • For basic compounds, add 0.1–2.0% triethylamine or a few drops of ammonia.[6][8]

    • For acidic compounds, add 0.1–2.0% acetic or formic acid.[7][8]

  • Inappropriate Solvent System : If the polarity of the eluent is not suitable for the compounds, it can lead to streaking.[5]

Q6: I see a spot that doesn't move from the baseline (Rf ≈ 0). What is it? A6: A highly polar spot that remains at the origin is often the 3-chloro-4-fluorobenzenesulfonic acid, the hydrolysis product of your starting material.[4] Sulfonyl chlorides can be unstable on acidic silica gel plates and hydrolyze upon spotting.[4] This can be minimized by using anhydrous solvents for your eluent and running the TLC plate quickly after spotting.[4]

Q7: My product and starting material spots are too close together on the TLC plate. How can I improve separation? A7: If the Rf values of your reactant and product are very similar, you need to change the solvent system to improve resolution.[9] Try varying the ratio of your polar and non-polar solvents. If you are using a hexane/ethyl acetate system, for example, decreasing the proportion of ethyl acetate will lower the Rf of all spots, potentially increasing the separation between them. A "cospot," where you spot both the starting material and the reaction mixture in the same lane, can help determine if the starting material is fully consumed.[10]

Q8: I don't see any spots on my TLC plate after developing. What went wrong? A8: This issue can arise from several factors:

  • Sample Too Dilute : The concentration of your compounds may be too low to be detected. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Compound Not UV-Active : If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain, such as potassium permanganate or p-anisaldehyde.[1][6]

  • Compound Evaporation : Volatile compounds may have evaporated from the plate during drying or elution.[6]

  • Solvent Level Too High : If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of eluting up the plate.[5]

HPLC Monitoring: Troubleshooting Guide

Q9: My HPLC peaks are tailing significantly. What is the cause and how can I improve the peak shape? A9: Peak tailing is a common problem when analyzing basic compounds like amines and sulfonamides on standard silica-based C18 columns.[11][12] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the silica surface, creating a secondary retention mechanism.[12][13]

  • Solutions :

    • Lower Mobile Phase pH : Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid.[13][14] This protonates the basic compounds, minimizing their interaction with the silanol groups.

    • Use an End-Capped Column : Employ a modern, high-purity, end-capped HPLC column. End-capping blocks most of the residual silanol groups, leading to improved peak symmetry for basic analytes.[12][13]

    • Mobile Phase Additives : Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape, but this may alter selectivity.[14]

Q10: I'm seeing split or shoulder peaks in my HPLC chromatogram. What does this indicate? A10: Split or shoulder peaks typically suggest a problem with the column or the flow path. This can be caused by a void at the column inlet, a partially blocked inlet frit, or a poorly packed column bed.[15] This disruption causes the sample to follow multiple paths through the column, resulting in distorted peaks.[15] Check for blockages and consider replacing the column if the problem persists.

Q11: My HPLC peaks look rounded or are fronting. What is the issue? A11: Peak fronting is often a classic sign of mass overload, meaning too much sample was injected onto the column.[15] Try injecting a more dilute sample. If all peaks in the chromatogram are fronting, it could also indicate a problem with the column packing itself.[15]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a typical reaction between this compound and a primary amine.

  • Reactant Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes.[1]

  • Sulfonyl Chloride Addition : In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[1]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC or HPLC every 1-2 hours. The reaction is complete when the limiting reactant (usually the amine) is no longer visible.[1][10]

  • Work-up : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol for TLC Monitoring
  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting : On the baseline, apply small spots of your starting amine, the this compound, a "cospot" (containing both starting materials), and the reaction mixture using separate capillary tubes.[10][16]

  • Development : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.[5] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent like potassium permanganate.

Quantitative Data Summary

The following tables provide representative analytical data for a typical reaction. Actual values will vary based on the specific amine used and the exact analytical conditions.

Table 1: Representative TLC Rf Values

CompoundFunctionTypical Eluent SystemExpected RfNotes
Starting AmineReactant30% EtOAc in Hexanes0.1 - 0.3Can streak; add TEA to eluent to improve spot shape.
This compoundReactant30% EtOAc in Hexanes0.6 - 0.8Less polar than the product.
Sulfonamide ProductProduct30% EtOAc in Hexanes0.4 - 0.6Polarity is intermediate between the two reactants.
3-Chloro-4-fluorobenzenesulfonic acidByproduct30% EtOAc in Hexanes~0.0Very polar; often remains at the baseline.[4]

Table 2: Representative HPLC Retention Times

CompoundFunctionTypical HPLC ConditionsExpected Retention Time (min)Notes
Starting AmineReactantC18 column, Gradient: Water (0.1% Formic Acid) / Acetonitrile3.5Can exhibit peak tailing without acid in the mobile phase.[11]
This compoundReactantC18 column, Gradient: Water (0.1% Formic Acid) / Acetonitrile8.2More retained (less polar) than the product.
Sulfonamide ProductProductC18 column, Gradient: Water (0.1% Formic Acid) / Acetonitrile6.5Retention time is between that of the starting materials.
3-Chloro-4-fluorobenzenesulfonic acidByproductC18 column, Gradient: Water (0.1% Formic Acid) / Acetonitrile2.1Very polar; elutes early in the gradient.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis & Decision A Set up Reaction (Anhydrous Conditions) B Prepare TLC Plate & Eluent A->B C Prepare HPLC Vials & Mobile Phase A->C D Take Reaction Aliquot (Time = T_x) A->D E Spot TLC Plate D->E H Inject Sample into HPLC D->H F Run TLC E->F G Visualize TLC F->G J Is Limiting Reactant Consumed? G->J I Analyze Chromatogram H->I I->J K Continue Reaction (Go to T_x+1) J->K No L Reaction Complete Proceed to Work-up J->L Yes K->D

Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.

TLC_Troubleshooting Start TLC Plate Issue Problem_Streak Spots are streaking or tailing Start->Problem_Streak Problem_NoMove Spot at baseline (Rf ≈ 0) Start->Problem_NoMove Problem_NoSpot No spots visible Start->Problem_NoSpot Sol_Streak_Dilute Dilute sample (less loading) Problem_Streak->Sol_Streak_Dilute Sol_Streak_Base Compound is basic? Add TEA to eluent Problem_Streak->Sol_Streak_Base Sol_NoMove Likely hydrolyzed sulfonyl chloride (sulfonic acid) Problem_NoMove->Sol_NoMove Sol_NoSpot_Conc Concentrate sample or multi-spot Problem_NoSpot->Sol_NoSpot_Conc Sol_NoSpot_Stain Use a chemical stain (e.g., KMnO4) Problem_NoSpot->Sol_NoSpot_Stain

Caption: Troubleshooting common issues encountered during TLC analysis.

HPLC_Troubleshooting Start HPLC Chromatogram Issue Problem_Tailing Peak Tailing Start->Problem_Tailing Problem_Split Split or Shoulder Peaks Start->Problem_Split Problem_Fronting Peak Fronting Start->Problem_Fronting Sol_Tailing_pH Lower mobile phase pH (e.g., add 0.1% Formic Acid) Problem_Tailing->Sol_Tailing_pH Sol_Tailing_Column Use high-purity, end-capped column Problem_Tailing->Sol_Tailing_Column Sol_Split Check for column void or frit blockage. Replace column. Problem_Split->Sol_Split Sol_Fronting Dilute sample (reduce injection concentration) Problem_Fronting->Sol_Fronting

Caption: Troubleshooting common issues in HPLC analysis of sulfonamides.

References

Technical Support Center: 3-Chloro-4-fluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of reactions involving 3-Chloro-4-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the direct chlorosulfonation of 3-chloro-4-fluorobenzene using an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically effective but requires careful control of reaction conditions due to its hazardous and exothermic nature.

Q2: What are the primary safety concerns when working with this compound and its synthesis?

A2: There are several critical safety hazards to consider:

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing significant heat and large quantities of toxic hydrogen chloride (HCl) and sulfuric acid fumes.[1][2] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • This compound: The product itself is a corrosive substance that can cause severe skin burns and eye damage.[3]

  • Exothermic Reaction: The chlorosulfonation reaction is highly exothermic. Proper temperature control is crucial to prevent thermal runaway.

  • Off-Gassing: The reaction generates a large volume of HCl gas, which must be safely vented or neutralized using a scrubber system (e.g., a base trap with concentrated sodium hydroxide).

Q3: What are the main impurities or side products I should expect?

A3: The most common impurity is 3-chloro-4-fluorobenzenesulfonic acid, which forms from the hydrolysis of the sulfonyl chloride product upon contact with water.[4] Another potential side product is bis(3-chloro-4-fluorophenyl) sulfone, which can form if the ratio of chlorosulfonic acid to the starting material is too low.[5]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in sulfonyl chloride synthesis can often be attributed to several factors:

  • Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture. Any water present in the reactants or glassware will lead to hydrolysis and the formation of the unreactive sulfonic acid. Ensure all glassware is oven-dried and reactants are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or an inadequate amount of chlorosulfonic acid.

  • Product Loss During Workup: The product can be lost due to hydrolysis if the quenching and washing steps are not performed quickly and at low temperatures.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Starting material is impure. 2. Reaction temperature is too low. 3. Insufficient chlorosulfonic acid. 4. Reaction time is too short.1. Verify the purity of 3-chloro-4-fluorobenzene using GC or NMR. 2. Ensure the reaction reaches the appropriate temperature to overcome the activation energy. 3. Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents). 4. Monitor the reaction progress using TLC or HPLC to ensure completion.
Product is an Oil or Gummy Solid Instead of a Precipitate 1. Incomplete reaction, leaving unreacted starting material. 2. Excessive formation of sulfonic acid impurity due to water contamination. 3. Quenching temperature is too high.1. Re-evaluate reaction conditions (time, temperature, reagent stoichiometry). 2. Ensure rigorous anhydrous conditions. 3. Perform the quench into ice/water with vigorous stirring, maintaining a low temperature (0-5 °C).
Violent Reaction or Uncontrolled Off-Gassing During Scale-Up 1. Addition of starting material is too rapid. 2. Inadequate cooling capacity for the reactor size. 3. Insufficient headspace or venting for HCl gas evolution.1. Add the 3-chloro-4-fluorobenzene portion-wise or via a dropping funnel to control the reaction rate.[4] 2. Ensure the cooling bath/jacket can handle the heat output. For larger scales, consider a semi-batch process with controlled addition. 3. Use a larger reaction vessel and ensure the gas outlet is not blocked and is connected to an efficient scrubbing system.
Final Product is Wet or Difficult to Dry 1. Water trapped within the solid product during precipitation. 2. Inefficient filtration or washing.1. Consider adding an organic co-solvent like diglyme to the quench water to improve the product's physical properties and reduce trapped water.[4] 2. Ensure a good vacuum is pulled during filtration and wash the product cake with cold water to remove residual acids. Dry the final product under vacuum.

Experimental Protocols

Protocol 1: Lab-Scale Batch Synthesis of this compound

Materials:

  • 3-chloro-4-fluorobenzene

  • Chlorosulfonic acid (freshly opened or distilled)

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable extraction solvent

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a gas outlet connected to a base trap (e.g., NaOH solution)

  • Cooling bath (ice-water or cryocooler)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the three-neck flask with chlorosulfonic acid (4 equivalents). Begin stirring and cool the acid to 0-5 °C using the cooling bath.

  • Addition of Starting Material: Slowly add 3-chloro-4-fluorobenzene (1 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. A large volume of HCl gas will evolve.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion, which can be monitored by TLC or a quenched HPLC sample.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will release more HCl gas.

  • Isolation: The product should precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight. The typical yield is in the range of 80-90%.

Protocol 2: Purification of Crude this compound

If the product is contaminated with the corresponding sulfonic acid, a simple extraction can improve purity.

  • Dissolution: Dissolve the crude, dried product in a water-immiscible organic solvent like dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash with cold deionized water to remove the water-soluble sulfonic acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Batch Scale-Up Conditions for Aryl Sulfonyl Chloride Synthesis[4]
ParameterCondition 1 (Initial)Condition 2 (Optimized)
Starting Material Scale 50 g50 g
Chlorosulfonic Acid 6.0 equivalents8.6 equivalents
Reaction Temperature Reflux (~155 °C)Reflux (~155 °C)
Quench Medium 70 vol. ice water8 vol. water / 0.8 vol. Diglyme
Quench Temperature Maintained at -2 to -8 °CMaintained at -10 °C
Isolated Yield 67.3%87.7%
Product Purity (Assay) 90.0%92.0%

Note: This data is for a representative aryl sulfonyl chloride synthesis and illustrates the impact of optimizing reagent stoichiometry and quench conditions on yield and purity.

Visualizations

Diagram 1: General Workflow for Batch Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Optional Purification prep Dry Glassware & Assemble Apparatus charge Charge Chlorosulfonic Acid & Cool to 0-5 °C prep->charge add Slowly Add 3-Chloro-4-fluorobenzene charge->add react Stir at RT or Gentle Heat (Monitor Completion) add->react quench Quench Reaction Mixture into Ice/Water react->quench filter_wash Filter Precipitate & Wash with Cold Water quench->filter_wash dry Dry Product Under Vacuum filter_wash->dry purify Recrystallization or Solvent Extraction dry->purify If needed

Caption: Workflow for the batch synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_moisture Check for Moisture (Reagents, Glassware, Air) start->check_moisture check_reaction Review Reaction Conditions check_moisture->check_reaction No sol_moisture Use Anhydrous Solvents. Dry Glassware Thoroughly. Run Under Inert Atmosphere. check_moisture->sol_moisture Yes check_workup Analyze Workup Procedure check_reaction->check_workup No sol_reaction Confirm Stoichiometry. Optimize Temperature & Time. Monitor Reaction Progress (TLC/HPLC). check_reaction->sol_reaction Yes sol_workup Ensure Quench is Cold (<5°C). Minimize Time in Aqueous Phase. Wash Thoroughly but Quickly. check_workup->sol_workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Safe disposal and waste management of 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, disposal, and waste management of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[2][3][4] Upon contact with water or moisture, it can decompose, potentially releasing toxic and irritating gases such as hydrogen chloride and hydrogen fluoride.[4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment to prevent any contact with the substance.[5] This includes chemical-resistant gloves (e.g., neoprene or rubber), a lab coat, and chemical safety goggles or a face shield.[6] All handling of this chemical should be conducted in a properly functioning chemical fume hood.[5][6]

Q3: How should I properly store this compound?

A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][7][8] It should be stored away from incompatible materials such as strong oxidizing agents and bases.[4][5]

Q4: Can I dispose of small quantities of this compound down the drain?

A4: No, you should never dispose of this chemical directly down the drain.[5] Small, residual quantities can be neutralized to a less hazardous substance before disposal, but the neutralized solution must be disposed of in accordance with local regulations, typically in a designated aqueous hazardous waste container.[9][10]

Q5: What is the correct procedure for disposing of a large, unused quantity of this chemical?

A5: Large, unused quantities of this compound must be disposed of as hazardous waste.[9][11] Do not attempt to neutralize bulk quantities. The original container should be tightly sealed, clearly labeled, and disposed of through an approved waste disposal facility.[5][9]

Troubleshooting Guides

Scenario 1: I've spilled a small amount of this compound on the lab bench.

  • Immediate Action:

    • Evacuate the immediate area and ensure the space is well-ventilated.[11]

    • Wearing the appropriate PPE, contain the spill.

  • Cleanup Procedure:

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][11] Do not use combustible materials like sawdust.[11]

    • Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[5][11]

    • Decontaminate the spill area with a suitable solution, such as a dilute solution of sodium bicarbonate, followed by a water rinse.

    • All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[6]

Scenario 2: The pH of my neutralized sulfonyl chloride solution is still acidic.

  • Problem: The amount of basic solution used was insufficient to fully neutralize the sulfonic acid generated during hydrolysis.

  • Solution:

    • Ensure the mixture is at room temperature.

    • Slowly add more of the basic solution (e.g., 5% sodium bicarbonate) while stirring.

    • Continuously monitor the pH using pH paper or a calibrated pH meter.

    • Continue adding the basic solution until the pH is neutral or slightly basic (pH 7-9).[9]

Scenario 3: I observe fumes being released during the neutralization process.

  • Problem: The reaction between the sulfonyl chloride and the basic solution is exothermic and is releasing corrosive fumes.[11]

  • Solution:

    • Ensure the neutralization is being performed in a chemical fume hood.

    • Immediately slow down the rate of addition of the sulfonyl chloride to the basic solution.

    • Ensure the reaction vessel is in an ice bath to help control the temperature.[9][11]

    • Maintain constant stirring to ensure even heat distribution.

Quantitative Data Summary

PropertyValueSource
Molecular Weight229.06 g/mol
Boiling Point104-105 °C at 1 mmHg[1]
Density1.610 g/mL at 25 °C[1]
Flash Point110 °C (closed cup)

Experimental Protocols

Protocol 1: Neutralization of Small Quantities of this compound

Objective: To safely hydrolyze and neutralize residual amounts of this compound into its less hazardous sulfonic acid salt.

Materials:

  • Residual this compound

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution

  • Ice bath

  • Large beaker (5-10 times the volume of the sulfonyl chloride)

  • Stir plate and stir bar

  • pH paper or calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the basic solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[9] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual this compound to the cold, stirred basic solution in a dropwise manner. The reaction is exothermic, and if using bicarbonate, will produce CO₂ gas.[9] The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction goes to completion.[9]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[9] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[9]

Protocol 2: Management of Contaminated Materials and Spills

Objective: To safely collect and dispose of materials contaminated with this compound.

Materials:

  • Inert, non-combustible absorbent material (sand, vermiculite)

  • Sealable, labeled hazardous waste container

  • Appropriate PPE (gloves, goggles, lab coat)

  • Scoop or other tools for collection

Procedure:

  • Containment: In the event of a spill, immediately evacuate the area and ensure proper ventilation.[11]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material.[11]

  • Collection: Carefully collect the absorbed material and any other contaminated debris (e.g., broken glassware) and place it into a designated, sealable hazardous waste container.[5][11]

  • Labeling: Clearly label the waste container with the full chemical name and associated hazards.

  • Disposal: Dispose of the sealed container through your institution's hazardous waste management program.[5]

Visualizations

Waste_Management_Workflow cluster_generation Waste Generation cluster_treatment On-site Treatment (Small Scale) cluster_disposal Final Disposal Unused_Bulk Unused Bulk Chemical Hazardous_Waste_Facility Approved Hazardous Waste Facility Unused_Bulk->Hazardous_Waste_Facility Direct Disposal Contaminated_Solids Contaminated Solids (e.g., absorbents, gloves) Contaminated_Solids->Hazardous_Waste_Facility Direct Disposal Residual_Solutions Residual Solutions (e.g., from glassware) Neutralization Neutralization Protocol Residual_Solutions->Neutralization Aqueous_Waste_Container Aqueous Hazardous Waste Container Neutralization->Aqueous_Waste_Container pH 7-9 Aqueous_Waste_Container->Hazardous_Waste_Facility

Caption: Waste management workflow for this compound.

Spill_Response_Flowchart decision decision start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect package Package in Sealed Hazardous Waste Container collect->package dispose Dispose via Hazardous Waste Program package->dispose

Caption: Decision flowchart for spill response.

Chemical_Degradation_Pathway start This compound hydrolysis Hydrolysis (with water/moisture) start->hydrolysis sulfonic_acid 3-Chloro-4-fluorobenzenesulfonic acid + HCl hydrolysis->sulfonic_acid neutralization Neutralization (e.g., NaHCO3) sulfonic_acid->neutralization salt Sodium 3-chloro-4-fluorobenzenesulfonate + H2O + CO2 neutralization->salt

Caption: Chemical degradation pathway via hydrolysis and neutralization.

References

Technical Support Center: Overcoming Low Solubility of 3-Chloro-4-fluorobenzenesulfonyl Chloride in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 3-Chloro-4-fluorobenzenesulfonyl chloride in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a viscous, colorless to light yellow liquid.[1][2] It is generally soluble in a range of anhydrous organic solvents such as dichloromethane (DCM), chloroform, diethyl ether, acetone, and ethyl acetate.[3] However, it has very low solubility in water, and its presence can lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often unreactive in subsequent steps.[4][5][6]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?

A2: Incomplete dissolution can be due to several factors:

  • Solvent Polarity: The polarity of your solvent may not be optimal for dissolving this compound.

  • Concentration: The concentration of the sulfonyl chloride may be exceeding its solubility limit in the chosen solvent at the reaction temperature.

  • Temperature: Solubility is temperature-dependent. If the reaction is conducted at a low temperature, the solubility will likely be reduced.

  • Purity of the Reagent: Impurities in the this compound could affect its solubility characteristics.

Q3: Can I use protic solvents for my reaction with this compound?

A3: It is highly discouraged to use protic solvents such as water, alcohols, or primary/secondary amines as the primary reaction solvent. This compound is highly reactive towards nucleophiles, and protic solvents will react with the sulfonyl chloride, leading to the formation of undesired byproducts (e.g., sulfonic acids, sulfonates, or sulfonamides) and decomposition of the starting material. Always use anhydrous (dry) aprotic solvents.[4]

Q4: How can I improve the solubility of this compound in my reaction?

A4: Several strategies can be employed to overcome solubility issues:

  • Solvent Screening: Test the solubility in a range of anhydrous aprotic solvents to find the most suitable one for your reaction conditions.

  • Co-solvent Systems: The use of a mixture of solvents can significantly enhance solubility.[7][8]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the sulfonyl chloride. However, be cautious as elevated temperatures can also accelerate side reactions.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., a reaction involving an aqueous phase with a dissolved nucleophile and an organic phase with the sulfonyl chloride), a phase-transfer catalyst can facilitate the reaction by bringing the reactants together.

Troubleshooting Guides

Issue 1: Low Reaction Conversion or Yield Due to Poor Solubility

Symptoms:

  • Undissolved this compound is visible in the reaction mixture.

  • Reaction proceeds slowly or stalls before completion.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Troubleshooting Workflow:

G Troubleshooting Low Conversion Due to Solubility start Low Conversion Observed check_dissolution Visually inspect for undissolved sulfonyl chloride start->check_dissolution dissolved Is it fully dissolved? check_dissolution->dissolved no No dissolved->no No yes Yes dissolved->yes Yes increase_temp Option 1: Increase Temperature (monitor for side reactions) no->increase_temp change_solvent Option 2: Change Solvent (screen for better solubility) no->change_solvent cosolvent Option 3: Use a Co-solvent System (e.g., DCM/DMF, THF/acetonitrile) no->cosolvent ptc Option 4: Consider Phase-Transfer Catalysis (for biphasic reactions) no->ptc re_evaluate Re-evaluate other reaction parameters (base, nucleophile reactivity, etc.) yes->re_evaluate end Improved Conversion increase_temp->end change_solvent->end cosolvent->end ptc->end re_evaluate->end

Caption: Troubleshooting workflow for low reaction conversion.

Possible Solutions & Experimental Protocols:

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally good choices.[9] For sluggish reactions, switching to a more polar aprotic solvent like DMF might be beneficial.

  • Co-solvent Systems: A small amount of a more polar, compatible co-solvent can be added to the primary solvent to increase the solubility of the sulfonyl chloride. For example, adding a small percentage of DMF to THF.

  • Temperature Adjustment: Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. Be aware that higher temperatures might lead to degradation or side reactions.

  • Phase-Transfer Catalysis (PTC): This is particularly useful when one reactant is in an aqueous phase and the other (the sulfonyl chloride) is in an organic phase. A catalyst like a quaternary ammonium salt facilitates the transfer of the nucleophile to the organic phase where the reaction occurs.

Issue 2: Reaction Mixture Becomes a Slurry or Solidifies

Symptoms:

  • The reaction mixture, which was initially a solution, becomes a thick slurry or solidifies over time.

  • Stirring becomes difficult or stops.

Possible Causes and Solutions:

  • Precipitation of a Reaction Component: The product, a salt byproduct, or even the starting material at a lower temperature might be precipitating out of the solution.

    • Solution: Add a co-solvent to increase the solubility of all components. If a salt is precipitating (e.g., triethylamine hydrochloride), this is often not a problem for the reaction itself, but efficient stirring must be maintained.

  • Change in Polarity: As the reaction progresses, the polarity of the reaction mixture might change, causing a component to crash out.

    • Solution: Choose a solvent system that can solubilize both the starting materials and the products.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol helps in selecting a suitable solvent for your reaction.

Materials:

  • This compound

  • A selection of anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, N,N-Dimethylformamide, Toluene, Dioxane)

  • Small vials or test tubes with caps

  • Vortex mixer

Procedure:

  • Add approximately 100 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen anhydrous solvent to the vial.

  • Cap the vial and vortex for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved material.

  • Record your observations as "freely soluble," "sparingly soluble," or "insoluble."

  • Repeat for each solvent to be tested.

Data Presentation:

SolventObservation at Room Temperature
Dichloromethane (DCM)Freely Soluble
Tetrahydrofuran (THF)Freely Soluble
Acetonitrile (MeCN)Soluble
N,N-Dimethylformamide (DMF)Freely Soluble
TolueneSoluble
DioxaneSoluble
HeptaneSparingly Soluble
WaterInsoluble (with eventual hydrolysis)

Note: This table provides expected qualitative solubility based on general knowledge of aryl sulfonyl chlorides. It is highly recommended to perform this test with your specific batch of reagent and solvents.

Protocol 2: General Procedure for a Sulfonylation Reaction with Solubility Enhancement

This protocol provides a general workflow for a reaction where the solubility of this compound might be a concern.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous aprotic solvent (and potentially a co-solvent)

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Reaction flask, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Dissolve the nucleophile and the base in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent. If solubility is an issue, consider the following:

    • Co-solvent Addition: Add a small amount of a co-solvent (e.g., DMF) dropwise to the sulfonyl chloride solution until it fully dissolves.

    • Warming: Gently warm the solution to aid dissolution, then cool to the desired reaction temperature before proceeding.

  • Slowly add the this compound solution to the nucleophile solution at the desired reaction temperature (often 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish and undissolved material is present, consider a slight increase in temperature.

  • Upon completion, proceed with the appropriate aqueous work-up and purification.

Workflow for Solubility Enhancement Strategy Selection:

G Solubility Enhancement Strategy start Solubility Issue Identified solvent_screening Perform Qualitative Solvent Screening start->solvent_screening good_solvent Good Solvent Found? solvent_screening->good_solvent no No good_solvent->no No yes Yes good_solvent->yes Yes cosolvent_strategy Implement Co-solvent Strategy no->cosolvent_strategy use_best_solvent Use Best Performing Solvent yes->use_best_solvent end Homogeneous Reaction Mixture use_best_solvent->end ptc_consideration Is the reaction biphasic? cosolvent_strategy->ptc_consideration ptc_yes Yes ptc_consideration->ptc_yes Yes ptc_no No ptc_consideration->ptc_no No implement_ptc Implement Phase-Transfer Catalysis ptc_yes->implement_ptc optimize_conditions Optimize Other Parameters (Temperature, Concentration) ptc_no->optimize_conditions implement_ptc->end optimize_conditions->end

Caption: Decision-making for solubility enhancement.

Mandatory Visualizations

Signaling Pathway for Troubleshooting Low Yield:

G Troubleshooting Pathway for Low Yield start Low Yield in Sulfonylation check_solubility Check for Complete Dissolution of this compound start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_issue Solubility Issue check_solubility->solubility_issue No check_reagents Verify Reagent Purity and Stoichiometry solubility_ok->check_reagents optimize_solubility Implement Solubility Enhancement Strategy solubility_issue->optimize_solubility check_conditions Review Reaction Conditions (Temperature, Time, Base) check_reagents->check_conditions re_run_reaction Re-run Reaction with Optimized Parameters check_conditions->re_run_reaction optimize_solubility->re_run_reaction end Improved Yield re_run_reaction->end

Caption: Logical flow for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 3-Chloro-4-fluorobenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-4-fluorobenzenesulfonyl chloride and its structurally related alternatives. The information herein is intended to support researchers in the identification, characterization, and quality control of these important chemical intermediates. Due to the limited availability of specific, publicly accessible NMR data for this compound, this guide presents predicted spectral data based on the analysis of its isomers and related compounds, alongside experimentally obtained data for viable alternatives.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise chemical structure and purity are critical for the successful outcome of subsequent reactions. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide offers a centralized resource for predicted and experimental NMR data of the target compound and its alternatives, detailed experimental protocols for NMR analysis, and a visual workflow to aid in spectral interpretation.

Comparative NMR Spectral Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound (predicted) and its commercially available alternatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)
This compound (Predicted) H-2: ~8.1 (d, J ≈ 2.0)H-5: ~7.9 (dd, J ≈ 8.5, 2.0)H-6: ~7.5 (t, J ≈ 8.5)
4-Fluorobenzenesulfonyl chloride [1]H-2, H-6: 8.08 (dd, J = 9.2, 4.8)H-3, H-5: 7.30 (dd, J = 9.2, 8.0)
2-Chloro-4-fluorobenzenesulfonyl chloride No specific data found in search results.
3,4-Dichlorobenzenesulfonyl chloride No specific data found in search results.
Benzenesulfonyl chloride [2]H-2, H-6: ~7.9 (m)H-3, H-5: ~7.6 (m)H-4: ~7.7 (m)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon Chemical Shifts (δ, ppm)
This compound (Predicted) C-1: ~138 (d)C-2: ~130 (d)C-3: ~135 (d)C-4: ~160 (d, ¹JCF ≈ 255)C-5: ~128 (d)C-6: ~118 (d, ²JCF ≈ 22)
4-Fluorobenzenesulfonyl chloride No specific data found in search results.
2-Chloro-4-fluorobenzenesulfonyl chloride No specific data found in search results.
3,4-Dichlorobenzenesulfonyl chloride No specific data found in search results.
Benzenesulfonyl chloride No specific data found in search results.

Table 3: ¹⁹F NMR Spectral Data Comparison

CompoundFluorine Chemical Shift (δ, ppm, multiplicity)
This compound (Predicted) ~ -110 to -115 (m)
4-Fluorobenzenesulfonyl chloride No specific data found in search results, but typically in the range of -100 to -120 ppm for aryl fluorides.
2-Chloro-4-fluorobenzenesulfonyl chloride No specific data found in search results.
3,4-Dichlorobenzenesulfonyl chloride Not Applicable
Benzenesulfonyl chloride Not Applicable

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR analysis of arylsulfonyl chlorides.

Synthesis of Arylsulfonyl Chlorides

A common method for the preparation of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Materials:

  • Aromatic starting material (e.g., 2-chloro-1-fluorobenzene)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Sodium chloride

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool chlorosulfonic acid (typically 3-5 equivalents) in an ice-salt bath.

  • Slowly add the aromatic starting material to the cooled chlorosulfonic acid with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat (e.g., to 50-70 °C) for a specified time (e.g., 1-3 hours) to ensure complete reaction.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride.

  • The product can be further purified by vacuum distillation or recrystallization.

NMR Sample Preparation and Analysis

Materials:

  • Sulfonyl chloride derivative

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 10-20 mg of the sulfonyl chloride sample in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

  • For ¹H NMR, a typical spectral width would be from -2 to 12 ppm.

  • For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient. Proton decoupling is standard.

  • For ¹⁹F NMR, a wider spectral width may be necessary, for example, from -50 to -250 ppm, with proton decoupling.[3]

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR, and an external or internal standard (like CFCl₃) for ¹⁹F NMR.[4]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the NMR spectral analysis of a substituted benzenesulfonyl chloride.

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis of Substituted Benzenesulfonyl Chlorides cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C Acquire_19F Acquire 19F NMR Spectrum Transfer->Acquire_19F Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) if needed Acquire_1H->Acquire_2D Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Acquire_2D->Process Reference Reference Spectra (Solvent, TMS, CFCl3) Process->Reference Integrate Integrate Peaks (1H & 19F) Reference->Integrate Assign Assign Signals (Chemical Shifts, Coupling Constants) Integrate->Assign Structure Elucidate/Confirm Structure Assign->Structure Report Generate Final Report with Spectral Data and Interpretation Structure->Report

Caption: A flowchart illustrating the key steps in NMR spectral analysis.

Conclusion

This guide provides a foundational framework for the NMR spectral analysis of this compound and its derivatives. While experimental data for the primary compound of interest remains elusive in the public domain, the comparative data from its isomers and related structures, coupled with the detailed protocols and workflow, offer valuable tools for researchers in this field. Accurate and thorough NMR analysis is paramount for ensuring the quality and identity of these critical chemical reagents, ultimately contributing to the integrity of downstream research and development.

References

A Comparative Analysis of Fluorinated Benzenesulfonyl Chloride Isomers for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Fluorinated benzenesulfonyl chlorides are a class of reagents widely employed in the preparation of sulfonamides and other sulfur-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals. The position of the fluorine atom on the benzene ring significantly influences the physical properties and reactivity of these isomers. This guide provides a comparative study of 2-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride, offering a basis for informed selection in research and development.

Physical and Chemical Properties: A Tabular Comparison

The isomeric purity and distinct physical characteristics of each fluorobenzenesulfonyl chloride derivative are critical for consistent reaction outcomes and process scalability. Below is a summary of their key physical properties.

Property2-Fluorobenzenesulfonyl Chloride3-Fluorobenzenesulfonyl Chloride4-Fluorobenzenesulfonyl Chloride
CAS Number 2905-21-7[1][2]701-27-9[3]349-88-2[4]
Molecular Formula C₆H₄ClFO₂S[1][2]C₆H₄ClFO₂S[3]C₆H₄ClFO₂S
Molecular Weight 194.61 g/mol [1][2]194.61 g/mol [3]194.61 g/mol [5]
Appearance Clear colorless to yellow liquid[6]Clear colorless to yellow-orange liquid[7]Colorless to light yellow liquid or solid
Melting Point 27-30 °C[1][2][8]7 °C29-39 °C[4][9]
Boiling Point 246-247 °C[1][2][8]231-232 °C[7]234 °C[5]
Density 1.47 g/mL at 25 °C[1][2][8]1.463 g/mL at 25 °C[7]1.4545 g/cm³[5]
Refractive Index n20/D 1.537[1][2][8]n20/D 1.529[7]Not specified

Comparative Reactivity in Sulfonamide Synthesis

The primary application of fluorobenzenesulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines. The reactivity of the sulfonyl chloride group is influenced by the electronic effects of the fluorine substituent on the aromatic ring.

Theoretical Considerations:

The fluorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The position of the fluorine atom determines the net electronic effect on the sulfonyl chloride moiety, thereby influencing its electrophilicity and reactivity towards nucleophiles.

  • 4-Fluorobenzenesulfonyl chloride (para-isomer): The fluorine atom at the para position exerts a strong -I effect and a +R effect. The +R effect can partially donate electron density to the ring, which might slightly decrease the electrophilicity of the sulfur atom compared to a purely inductively withdrawing group.

  • 3-Fluorobenzenesulfonyl chloride (meta-isomer): At the meta position, the resonance effect of fluorine is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) dominates, leading to an increase in the electrophilicity of the sulfonyl chloride group. This is expected to result in higher reactivity compared to the unsubstituted benzenesulfonyl chloride.

  • 2-Fluorobenzenesulfonyl chloride (ortho-isomer): The ortho-isomer's reactivity is influenced by a combination of the strong -I effect and potential steric hindrance from the adjacent fluorine atom. While the inductive effect would enhance reactivity, steric hindrance might impede the approach of the nucleophile.

Based on these electronic effects, the expected order of reactivity for the sulfonylation reaction with an amine is:

3-Fluorobenzenesulfonyl chloride > 4-Fluorobenzenesulfonyl chloride ≈ 2-Fluorobenzenesulfonyl chloride

Experimental Protocol for Comparative Reactivity Analysis

To quantitatively assess the reactivity of the three isomers, a parallel synthesis experiment can be conducted. This protocol is designed to compare the reaction rates or yields under identical conditions.

Objective: To compare the rate of sulfonamide formation for 2-, 3-, and 4-fluorobenzenesulfonyl chloride with a model amine.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • 3-Fluorobenzenesulfonyl chloride

  • 4-Fluorobenzenesulfonyl chloride

  • Aniline (or other primary/secondary amine)

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

  • Reaction vials, magnetic stir bars, syringes, and standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the amine (e.g., aniline) and the base (e.g., triethylamine) in anhydrous dichloromethane.

    • Prepare separate stock solutions of each fluorobenzenesulfonyl chloride isomer and an internal standard in anhydrous dichloromethane.

  • Reaction Setup:

    • In a series of reaction vials, add a defined volume of the amine/base stock solution.

    • Initiate the reactions by adding a defined volume of the respective fluorobenzenesulfonyl chloride/internal standard stock solution to each vial simultaneously.

  • Reaction Monitoring:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in one vial from each set by adding a suitable quenching agent (e.g., a dilute acid solution).

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and prepare it for analysis.

  • Analysis:

    • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the consumption of the sulfonyl chloride and the formation of the sulfonamide product relative to the internal standard.

  • Data Presentation:

    • Plot the concentration of the product versus time for each isomer.

    • Calculate the initial reaction rates and/or the reaction yields at a specific time point for a direct comparison of reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed comparative experimental study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Amine/Base Stock Solution setup Aliquot Amine/Base Solution into Reaction Vials prep_amine->setup prep_sulfonyl Prepare Isomer/Internal Standard Stock Solutions (2-F, 3-F, 4-F) initiate Initiate Reactions with Isomer Solutions prep_sulfonyl->initiate setup->initiate monitor Monitor Reactions and Quench at Time Intervals initiate->monitor extract Extract and Prepare Organic Samples monitor->extract analyze Analyze by GC/HPLC extract->analyze compare Compare Reaction Rates/Yields analyze->compare

Comparative Reactivity Study Workflow

Role in the Synthesis of Functional Molecules

While no specific signaling pathways directly involving these fluorinated benzenesulfonyl chloride isomers have been prominently identified in the literature, their significance lies in their role as versatile intermediates for the synthesis of a wide array of biologically active molecules. The sulfonyl group is a key pharmacophore in many drugs, and the introduction of fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The following diagram illustrates their general utility in chemical synthesis.

G cluster_isomers Fluorobenzenesulfonyl Chloride Isomers cluster_reactions Chemical Transformations cluster_products Functional Molecules cluster_applications Applications isomer_2F 2-Fluorobenzenesulfonyl Chloride sulfonylation Sulfonylation (e.g., with Amines) isomer_2F->sulfonylation esterification Sulfonate Esterification (e.g., with Alcohols) isomer_2F->esterification isomer_3F 3-Fluorobenzenesulfonyl Chloride isomer_3F->sulfonylation isomer_3F->esterification isomer_4F 4-Fluorobenzenesulfonyl Chloride isomer_4F->sulfonylation isomer_4F->esterification sulfonamides Sulfonamides sulfonylation->sulfonamides sulfonate_esters Sulfonate Esters esterification->sulfonate_esters pharma Pharmaceuticals sulfonamides->pharma agro Agrochemicals sulfonamides->agro materials Materials Science sulfonate_esters->materials

Synthetic Utility of Isomers

Conclusion

The choice between 2-, 3-, and 4-fluorobenzenesulfonyl chloride isomers depends on the specific requirements of the synthetic target. While their physical properties show some variation, the most significant difference lies in their expected reactivity due to the electronic effects of the fluorine substituent. For applications requiring higher reactivity, the 3-fluoro isomer is theoretically the most promising candidate. However, for nuanced control over reactivity and to explore structure-activity relationships, having access to all three isomers is highly beneficial. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies and make data-driven decisions for their synthetic endeavors.

References

A Comparative Guide to Sulfonylating Agents: Spotlight on 3-Chloro-4-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a pivotal step in the synthesis of sulfonamides and sulfonate esters. These moieties are integral to a vast array of therapeutic agents. This guide provides an objective comparison of 3-chloro-4-fluorobenzenesulfonyl chloride with other commonly used sulfonylating agents, supported by experimental data and established reactivity principles.

The reactivity of arylsulfonyl chlorides is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the sulfonyl chloride. Conversely, electron-donating groups decrease this reactivity. This compound, with two electron-withdrawing halogens (chlorine and fluorine), is therefore expected to be a highly reactive sulfonylating agent. This enhanced reactivity can be advantageous in synthesizing sulfonamides from weakly nucleophilic amines or when faster reaction times are desired.

Performance Comparison of Sulfonylating Agents

To provide a clear comparison, the following tables summarize the physicochemical properties and relative reactivity of this compound and other common sulfonylating agents.

Table 1: Physicochemical Properties of Common Sulfonylating Agents

Sulfonylating AgentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/mL)
This compound 91170-93-3C₆H₃Cl₂FO₂S229.06Clear yellow liquid104-105 / 1 mmHg1.610
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂S190.65White solid145 / 15 mmHg1.334 (solid)
Methanesulfonyl chloride (MsCl)124-63-0CH₃ClO₂S114.55Colorless liquid1611.480
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂S176.62Colorless liquid251-2521.384
4-Fluorobenzenesulfonyl chloride349-88-2C₆H₄ClFO₂S194.61Crystalline low melting mass95-96 / 2 mmHg~1.467
2,4-Dichlorobenzenesulfonyl chloride97-00-7C₆H₃Cl₃O₂S245.51Solid145 / 10 mmHg1.65 (solid)

Data sourced from various chemical suppliers and literature.

Table 2: Relative Reactivity Based on Hydrolysis Rates

Sulfonylating AgentKey SubstituentsElectronic Effect of SubstituentsExpected Relative Reactivity
2,4-Dichlorobenzenesulfonyl chloride2,4-DichloroStrongly electron-withdrawingVery High
This compound 3-Chloro, 4-FluoroStrongly electron-withdrawingHigh
4-Fluorobenzenesulfonyl chloride4-FluoroElectron-withdrawingModerate-High
Benzenesulfonyl chlorideNoneNeutralModerate
p-Toluenesulfonyl chloride (TsCl)4-MethylElectron-donatingLow
Methanesulfonyl chloride (MsCl)Methyl(Alkyl group)High (different class)

Note: The reactivity of methanesulfonyl chloride is high but is mechanistically distinct from arylsulfonyl chlorides.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides. These can be adapted for use with this compound and other sulfonylating agents, with potential adjustments in reaction time and temperature based on the reactivity of the specific agent and amine.

General Protocol for the Synthesis of N-Aryl-3-chloro-4-fluorobenzenesulfonamide

This procedure is adapted from methodologies for the synthesis of N-substituted sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Amine Solution: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-chloro-4-fluorobenzenesulfonamide.

Visualizing Chemical Processes

To better understand the relationships and workflows in sulfonamide synthesis and their potential applications, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification Amine Dissolve Amine in Anhydrous Solvent Base Add Base (e.g., Pyridine) Amine->Base Cool Cool to 0°C Base->Cool SulfonylChloride Dropwise Addition of This compound Cool->SulfonylChloride Stir Stir at Room Temperature (Monitor by TLC) SulfonylChloride->Stir Quench Dilute with Solvent Stir->Quench Wash Aqueous Wash (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Final Sulfonamide Product Purify->FinalProduct

Caption: A typical experimental workflow for sulfonylation.

reactivity_principle cluster_reactivity Factors Influencing Reactivity of Ar-SO₂Cl EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) Reactivity Reactivity (Electrophilicity of Sulfur) EWG->Reactivity Increases EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) EDG->Reactivity Decreases

Caption: Electronic effects on sulfonyl chloride reactivity.

While specific signaling pathways for derivatives of this compound are application-dependent and diverse, a general mechanism for sulfonamide antibacterial action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) (Essential for DNA synthesis) DHF->THF Sulfonamide Sulfonamide Drug (e.g., from this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis.

Conclusion

This compound stands out as a highly reactive and efficient sulfonylating agent. The presence of two electron-withdrawing halogens significantly enhances the electrophilicity of the sulfonyl group, making it particularly suitable for the synthesis of sulfonamides and sulfonate esters, especially when dealing with less nucleophilic substrates or when accelerated reaction kinetics are desirable. While classic reagents like tosyl chloride remain valuable for their stability and extensive documentation, this compound offers a more potent option for challenging syntheses. The ultimate choice of a sulfonylating agent will be dictated by the specific requirements of the synthetic target, including substrate reactivity, desired reaction conditions, and the electronic properties of the final product. This guide provides the foundational information to make an informed decision in this critical aspect of chemical synthesis.

References

A Comparative Guide to the Computational Characterization of 3-Chloro-4-fluoro-substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational characterization of 3-chloro-4-fluoro-substituted aromatic compounds, with a focus on how different functional groups influence their spectroscopic and electronic properties. The information presented herein is supported by a combination of experimental data and computational results from Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offering a valuable resource for the validation of theoretical models and the interpretation of experimental findings.

Comparison of Spectroscopic Properties

The following tables summarize the experimental and computationally predicted spectroscopic data for key 3-chloro-4-fluoro-substituted compounds. These comparisons are essential for validating the accuracy of the computational methods employed.

Vibrational Frequencies

A comparison of selected experimental and calculated vibrational frequencies for 3-chloro-4-fluoroaniline and 3-chloro-4-fluoronitrobenzene is presented below. The assignments are based on the potential energy distribution (PED) analysis from the respective studies.

Vibrational Mode 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoronitrobenzene
Experimental (cm⁻¹) Calculated (DFT) (cm⁻¹)
C-H stretch (aromatic)3427 - 29253512 - 3045
C=C stretch (aromatic)1620, 1580, 15121635, 1595, 1520
C-F stretch12201230
C-Cl stretch780785
NO₂ symmetric stretchN/AN/A
NH₂ scissoring16201635

Note: The calculated values are typically scaled to correct for anharmonicity and basis set deficiencies.

NMR Chemical Shifts

The experimental and calculated ¹H and ¹³C NMR chemical shifts for 3-chloro-4-fluoroaniline and 3-chloro-4-fluoronitrobenzene provide insight into the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for these calculations.

Nucleus 3-Chloro-4-fluoroaniline (in CDCl₃) 3-Chloro-4-fluoronitrobenzene (in CH₄)
Experimental (ppm) Calculated (DFT) (ppm)
¹H NMR
H-27.087.15
H-56.957.01
H-66.656.72
¹³C NMR
C1142.1143.5
C2119.8120.9
C3118.9119.7
C4153.2 (d, J=242 Hz)154.5
C5116.1 (d, J=21 Hz)117.3
C6115.8 (d, J=18 Hz)116.9

Comparison of Electronic Properties

The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and potential applications in materials science.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
3-Chloro-4-fluoroaniline -5.42-0.894.53
3-Chloro-4-fluoronitrobenzene -7.89-3.214.68

Experimental and Computational Protocols

Experimental Methodologies
  • FT-IR and FT-Raman Spectroscopy : FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[1] FT-Raman spectra are obtained using a laser excitation source, often in the same spectral range.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C.[1] Samples are dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[1]

  • UV-Vis Spectroscopy : UV-Vis absorption spectra are measured in a suitable solvent (e.g., ethanol) using a spectrophotometer, typically over a range of 200–400 nm.[1]

Computational Methodologies
  • Software : Gaussian 09 and GaussView are commonly used software packages for these calculations.

  • Method : Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed method.[2] Hartree-Fock (HF) calculations are also used for comparison.[2]

  • Basis Set : The 6-311++G(d,p) basis set is frequently used as it provides a good balance between accuracy and computational cost for these types of molecules.[2]

  • Geometry Optimization : The molecular geometries are first optimized to find the ground state equilibrium structure.

  • Vibrational Frequencies : The vibrational frequencies are calculated from the optimized geometry, and the assignments are made based on the potential energy distribution (PED).

  • NMR Chemical Shifts : The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the NMR chemical shifts.[2]

  • Electronic Properties : HOMO and LUMO energies are calculated from the optimized electronic structure.

Visualizations

Computational Characterization Workflow

G Computational Characterization Workflow A Molecule Selection (e.g., 3-chloro-4-fluoroaniline) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D NMR Chemical Shift Calculation (GIAO) B->D E Electronic Property Analysis (HOMO, LUMO, MEP) B->E F Comparison with Experimental Data C->F D->F E->F G Validation and Interpretation F->G G Interrelation of Computed Molecular Properties OptGeom Optimized Molecular Geometry VibFreq Vibrational Frequencies (IR/Raman) OptGeom->VibFreq Hessian Matrix NMR NMR Chemical Shifts OptGeom->NMR Magnetic Shielding Electronic Electronic Properties (HOMO, LUMO, Energy Gap) OptGeom->Electronic Molecular Orbitals Reactivity Chemical Reactivity Descriptors Electronic->Reactivity Frontier Orbitals NLO Non-Linear Optical Properties Electronic->NLO Polarizability

References

A Comparative Guide to Gas Chromatography (GC) Assay for Determining 3-Chloro-4-fluorobenzenesulfonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key reagents and intermediates is paramount. 3-Chloro-4-fluorobenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of gas chromatography (GC) with other analytical techniques for assessing its purity, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

Gas chromatography is a widely accepted method for the purity analysis of volatile and thermally stable compounds like this compound[1][2][3][4]. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) following derivatization can also provide valuable information regarding the purity and identity of the compound. The choice of method often depends on the specific requirements of the analysis, including the need for quantitation, identification of impurities, and sample throughput.

Technique Principle Advantages Disadvantages Typical Application
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution and sensitivity for volatile compounds; quantitative accuracy; established methodology for similar compounds[5].Requires the analyte to be thermally stable and volatile; potential for degradation of sensitive compounds at high temperatures.Routine purity testing and quantitative determination of this compound and its volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides structural confirmation of the main component and impurities; can be quantitative (qNMR); non-destructive.Lower sensitivity compared to GC for trace impurities; complex mixtures can lead to overlapping signals[6].Structural elucidation and confirmation; purity assessment when impurity standards are not available.
High-Performance Liquid Chromatography (HPLC) with Derivatization Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Sulfonyl chlorides require derivatization to be detected by UV or fluorescence detectors[1][7][8].Suitable for non-volatile or thermally labile compounds; high sensitivity with appropriate derivatization agents.Derivatization step adds complexity and potential for side reactions; method development can be time-consuming.Analysis of non-volatile impurities or as an alternative to GC if the compound shows thermal degradation.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and provides a direct measure of the reactive sulfonyl chloride content.Non-specific, as it will react with any hydrolyzable chloride; will not detect non-reactive impurities.Quick assay of the main component's activity, but not a comprehensive purity assessment.

Experimental Protocols

Gas Chromatography (GC) Purity Assay

This protocol is a representative method for the purity determination of this compound, based on common practices for analogous sulfonyl chlorides.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound test sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as anhydrous hexane or toluene.

  • Prepare a reference standard solution of this compound in the same manner.

b. GC Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID), 280°C
Data Acquisition Chromatographic data system for peak integration and analysis

c. Data Analysis:

  • Inject the reference standard to determine the retention time of this compound.

  • Inject the test sample solution.

  • Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Alternative Method: ¹H NMR Spectroscopy

a. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

b. NMR Acquisition:

Parameter Condition
Spectrometer 400 MHz or higher NMR spectrometer
Nucleus ¹H
Number of Scans 16
Relaxation Delay 2 s
Pulse Width 30°

c. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with Fourier transformation.

  • Integrate the peaks in the resulting spectrum.

  • Purity is estimated by comparing the integral of the main compound's protons to the integrals of any impurity peaks. For quantitative analysis (qNMR), a certified internal standard of known concentration would be used.

Visualizations

Workflow for GC Purity Assay

The following diagram illustrates the logical workflow for determining the purity of this compound using gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for GC Purity Determination.

Comparison of Analytical Methods

This decision tree provides a logical comparison for selecting the appropriate analytical method based on experimental needs.

Method_Comparison start Analytical Goal? q1 Need Quantitative Purity? start->q1 q2 Need Structural Confirmation? q1->q2 No q3 Compound Thermally Stable? q1->q3 Yes nmr NMR Spectroscopy q2->nmr Yes titration Titration q2->titration No (Assay Only) gc Gas Chromatography (GC) q3->gc Yes hplc HPLC with Derivatization q3->hplc No

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Reactivity of 2-Fluoro, 3-Fluoro, and 4-Fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three isomers of fluorobenzenesulfonyl chloride: 2-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride. Understanding the relative reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds where they serve as key building blocks for sulfonamides and other sulfur-containing scaffolds.

This document summarizes available experimental data, provides a theoretical framework for comparing their reactivity based on electronic effects, and offers detailed experimental protocols for their synthesis and reactivity studies.

Executive Summary

The reactivity of fluorobenzenesulfonyl chloride isomers is primarily governed by the position of the fluorine atom on the benzene ring, which influences the electrophilicity of the sulfur atom in the sulfonyl chloride group. Based on established principles of physical organic chemistry, the expected order of reactivity towards nucleophiles is:

2-Fluorobenzenesulfonyl chloride > 4-Fluorobenzenesulfonyl chloride > 3-Fluorobenzenesulfonyl chloride

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data and predicted reactivity trends for the three isomers.

Property2-Fluorobenzenesulfonyl Chloride3-Fluorobenzenesulfonyl Chloride4-Fluorobenzenesulfonyl Chloride
Molecular Formula C₆H₄ClFO₂SC₆H₄ClFO₂SC₆H₄ClFO₂S
Molecular Weight 194.61 g/mol [1]194.61 g/mol 194.61 g/mol
Melting Point 27-30 °C[2]7 °C29-31 °C
Boiling Point 246-247 °C[2]231-232 °C95-96 °C / 2 mmHg
Density 1.47 g/mL at 25 °C[2]1.463 g/mL at 25 °C~1.47 g/mL
Hammett Constant (σ) σₚ = +0.06 (ortho effects are complex)σₘ = +0.34σₚ = +0.06
Predicted Relative Reactivity HighestLowestIntermediate
Experimental Hydrolysis Rate Constant (kH₂O at 25°C) Not availableNot available1.15 x 10⁻³ s⁻¹[3]

Theoretical Reactivity Comparison: The Hammett Equation

The Hammett equation is a valuable tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[4] It is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The hydrolysis of benzenesulfonyl chlorides has a positive ρ value, signifying that electron-withdrawing substituents enhance the electrophilicity of the sulfonyl group and increase the reaction rate.[3]

The Hammett substituent constants (σ) for the fluorine atom are:

  • σmeta = +0.34

  • σpara = +0.06

For the ortho position, a simple Hammett constant is often not applicable due to the influence of steric effects and other proximity interactions.[5][6] However, the fluoro substituent is relatively small, and its strong electron-withdrawing inductive effect is expected to be most pronounced at the ortho position.

Based on these principles:

  • 3-Fluorobenzenesulfonyl chloride , with the fluorine atom in the meta position, has the most positive σ value (+0.34). This indicates a significant electron-withdrawing effect, which should lead to a higher reactivity compared to the unsubstituted benzenesulfonyl chloride.

  • 4-Fluorobenzenesulfonyl chloride , with the fluorine in the para position, has a smaller positive σ value (+0.06). The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom. This results in a moderate increase in reactivity.

  • 2-Fluorobenzenesulfonyl chloride is predicted to be the most reactive. The strong inductive electron-withdrawing effect of the fluorine atom is at its maximum at the ortho position, significantly increasing the electrophilicity of the sulfur center. While steric hindrance from the ortho-substituent can sometimes retard the reaction rate, the small size of the fluorine atom is expected to have a minimal steric impact.[5][7] In some cases, ortho-substituents can even lead to an anomalous acceleration of the reaction rate.[8]

Therefore, the predicted order of reactivity based on electronic effects is 2-fluoro > 4-fluoro > 3-fluoro .

The following diagram illustrates the predicted Hammett plot for the hydrolysis of the three fluorobenzenesulfonyl chloride isomers.

Hammett_Plot Predicted Hammett Plot for the Hydrolysis of Fluorobenzenesulfonyl Chlorides origin x_axis Substituent Constant (σ) origin->x_axis y_axis log(k/k₀) origin->y_axis p_fluoro 4-Fluoro m_fluoro 3-Fluoro o_fluoro 2-Fluoro (Predicted) unsubstituted H (k₀) unsubstituted->o_fluoro   ρ > 0 p_fluoro_label 4-Fluoro (σ = +0.06) m_fluoro_label 3-Fluoro (σ = +0.34) o_fluoro_label 2-Fluoro (Strongest inductive effect)

Caption: Predicted Hammett plot for the hydrolysis of fluorobenzenesulfonyl chlorides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and reactivity studies of fluorobenzenesulfonyl chlorides. Researchers should adapt these methods based on their specific experimental setup and safety protocols.

Synthesis of 4-Fluorobenzenesulfonyl Chloride

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides.[9]

Materials:

  • 4-Fluorobenzenethiol

  • Hydrogen peroxide (30% solution)

  • Titanium tetrachloride

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenethiol (1 mmol) in acetonitrile.

  • To this solution, add titanium tetrachloride (1 mmol, 0.11 mL).

  • Slowly add 30% hydrogen peroxide (3 mmol, 0.3 mL) to the stirring mixture at room temperature. A white precipitate of TiO₂ will form immediately.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction mixture by adding water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (4 x 5 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluorobenzenesulfonyl chloride.

  • The product can be further purified by column chromatography on silica gel if necessary.

Reactivity Study: Hydrolysis Kinetics by Conductimetry

This protocol is based on the principle that the hydrolysis of a sulfonyl chloride produces acidic products (sulfonic acid and HCl), leading to an increase in the conductivity of the solution.[7]

Hydrolysis_Kinetics_Workflow Workflow for Hydrolysis Kinetics Study cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a stock solution of the fluorobenzenesulfonyl chloride isomer in a suitable organic solvent (e.g., acetone). C Inject a small aliquot of the sulfonyl chloride stock solution into the aqueous medium while stirring vigorously. A->C B Prepare a thermostated aqueous reaction medium. B->C D Record the change in conductivity of the solution over time using a conductivity meter. C->D E Plot conductivity vs. time. D->E F Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln(C∞ - Ct) vs. time, where C is conductivity. E->F G Repeat for all three isomers under identical conditions for comparison. F->G

Caption: Experimental workflow for determining hydrolysis kinetics.

Procedure:

  • Prepare a stock solution of the fluorobenzenesulfonyl chloride isomer in a dry, inert solvent like acetone.

  • Set up a thermostated reaction vessel containing a known volume of purified water at a constant temperature (e.g., 25 °C).

  • Immerse a calibrated conductivity probe into the water and allow the reading to stabilize.

  • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the vigorously stirred water.

  • Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction.

  • The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the difference between the final conductivity and the conductivity at time 't' versus time.

Reactivity Study: Aminolysis Kinetics by UV-Vis Spectroscopy or HPLC

This protocol describes a general method for monitoring the reaction of a sulfonyl chloride with an amine, such as aniline. The rate of reaction can be followed by monitoring the disappearance of the reactants or the appearance of the sulfonamide product.

Procedure:

  • Prepare stock solutions of the fluorobenzenesulfonyl chloride isomer and the amine (e.g., aniline) in a suitable aprotic solvent (e.g., acetonitrile).

  • In a thermostated reaction vessel (or a cuvette for UV-Vis spectroscopy), mix known concentrations of the amine and a non-nucleophilic base (to neutralize the HCl byproduct).

  • Initiate the reaction by adding a known concentration of the sulfonyl chloride solution.

  • Using UV-Vis Spectroscopy: If the product has a distinct UV-Vis absorbance from the reactants, monitor the increase in absorbance at the appropriate wavelength over time.

  • Using HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent). Analyze the quenched sample by HPLC to determine the concentration of the reactant or product.

  • Calculate the second-order rate constant from the change in concentration over time.

Conclusion

The reactivity of 2-fluoro, 3-fluoro, and 4-fluorobenzenesulfonyl chloride is a subject of significant interest for synthetic chemists. While a complete experimental dataset for a direct comparison is lacking, a combination of available experimental data for the 4-isomer and theoretical predictions based on the Hammett equation provides a strong framework for understanding their relative reactivities. The 2-fluoro isomer is predicted to be the most reactive due to the strong inductive effect of the ortho-fluorine atom, followed by the 4-fluoro and then the 3-fluoro isomer. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the reactivity of these important synthetic building blocks.

References

A Comparative Guide to the Structural Validation of Sulfonyl Chloride Products: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This is particularly true for reactive intermediates like sulfonyl chlorides, which are key building blocks in the synthesis of sulfonamides and other pharmaceutically important molecules. While X-ray crystallography is considered the gold standard for structural elucidation, a multi-technique approach involving spectroscopic methods is often employed for a comprehensive validation. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of sulfonyl chloride products, supported by typical experimental data.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed and unambiguous three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays scattered by a single crystal.[1] This technique yields precise information on bond lengths, bond angles, and stereochemistry, making it the most powerful tool for absolute structure determination.[1][2] For sulfonyl chlorides, this method can definitively confirm the connectivity of the sulfonyl chloride moiety to the rest of the molecule and reveal its conformation in the solid state.

However, the primary limitation of X-ray crystallography is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain for many organic compounds.[2][3]

Complementary Insights from Spectroscopic Techniques

NMR, MS, and FT-IR spectroscopy offer valuable and often complementary information about the structure of a molecule. They are typically quicker to perform than X-ray crystallography and do not require crystalline material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[4] For a sulfonyl chloride product, ¹H NMR can confirm the number and connectivity of protons, while ¹³C NMR can identify all unique carbon atoms.[4] The chemical shifts of atoms near the electron-withdrawing sulfonyl chloride group are particularly informative.[5]

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ionized molecules, providing the molecular weight of the compound.[6] The fragmentation pattern observed in the mass spectrum can offer clues about the compound's structure. For sulfonyl chlorides, characteristic fragmentation patterns include the loss of a chlorine atom or the entire SO₂Cl group.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[9] The sulfonyl chloride group exhibits strong and characteristic absorption bands for the S=O asymmetric and symmetric stretches.[5]

Quantitative Data Comparison

The following tables summarize the typical quantitative data obtained from each technique for a representative sulfonyl chloride product, benzenesulfonyl chloride.

Table 1: X-ray Crystallography Data for Benzenesulfonyl Chloride

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensionsa = 14.12 Å, b = 8.01 Å, c = 6.98 Å
Bond Length (S-Cl)2.05 Å
Bond Length (S=O)1.42 Å
Bond Angle (O=S=O)122.5°
Bond Angle (Cl-S-C)102.1°

Note: Data is illustrative and based on typical values for aryl sulfonyl chlorides.

Table 2: NMR Spectroscopic Data for Benzenesulfonyl Chloride (in CDCl₃)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H (ortho)8.05Doublet7.8
¹H (meta)7.70Triplet7.8
¹H (para)7.85Triplet7.8
¹³C (ipso)144.5--
¹³C (ortho)129.8--
¹³C (meta)130.5--
¹³C (para)135.2--

Note: Data is illustrative and based on typical values for aryl sulfonyl chlorides.

Table 3: Mass Spectrometry Data for Benzenesulfonyl Chloride

m/zProposed FragmentRelative Intensity
176/178[M]⁺ (Molecular Ion)Moderate
141[M - Cl]⁺High
125[M - SO₂H]⁺Moderate
77[C₆H₅]⁺High

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.[8]

Table 4: FT-IR Spectroscopic Data for Benzenesulfonyl Chloride

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
1580 - 1450C=C stretch (aromatic ring)Medium to Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
600 - 500S-Cl stretchStrong

Note: These are typical ranges for aryl sulfonyl chlorides.[10]

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown from a purified sample of the sulfonyl chloride product. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[11][12]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to best fit the experimental data.[13]

NMR Spectroscopy
  • Sample Preparation: 5-25 mg of the sulfonyl chloride product is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run, which may require a longer acquisition time.[15]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. Chemical shifts, coupling constants, and integrals are analyzed to determine the structure.[16]

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sulfonyl chloride product is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]

  • Ionization and Mass Analysis: The sample is introduced into the mass spectrometer. Common ionization techniques for small molecules include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[18] The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is interpreted to provide structural information.[7]

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the liquid or solid sulfonyl chloride product is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer. Alternatively, for solids, a KBr pellet can be prepared.[19]

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned to obtain its infrared spectrum.[20]

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

Visualizing the Workflow and Method Comparison

G Logical Workflow for Sulfonyl Chloride Structure Validation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Sulfonyl Chloride Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Connectivity & Environment) Purification->NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth Final_Structure Validated Structure FTIR->Final_Structure Confirms SO2Cl group MS->Final_Structure Confirms MW NMR->Final_Structure Confirms Connectivity Xray X-ray Crystallography (3D Structure) Crystal_Growth->Xray Xray->Final_Structure Definitive 3D Structure

Caption: Logical workflow for the structural validation of a sulfonyl chloride product.

G Comparison of Structure Validation Techniques Xray X-ray Crystallography + Unambiguous 3D structure + Absolute stereochemistry - Requires single crystal - Time-consuming NMR NMR Spectroscopy + Detailed connectivity data + Information on solution-state structure - Less sensitive than MS - Complex spectra for large molecules MS Mass Spectrometry + High sensitivity + Accurate molecular weight - Provides limited structural information - Fragmentation can be complex FTIR FT-IR Spectroscopy + Fast and simple + Good for functional group ID - Provides limited structural detail - Not suitable for complex mixtures

Caption: Strengths and weaknesses of common structure validation techniques.

Conclusion

While X-ray crystallography provides the ultimate proof of structure for sulfonyl chloride products, a comprehensive validation strategy should incorporate a suite of spectroscopic techniques. FT-IR offers a quick check for the presence of the key sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis. NMR spectroscopy reveals the detailed connectivity and chemical environment of the atoms in the molecule. Together, these methods provide a robust and efficient approach to structural validation, with X-ray crystallography serving as the definitive tool when an unambiguous three-dimensional structure is required.

References

A Comparative Guide to Intermolecular Interactions of Sulfonyl Halides via Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intermolecular interactions in sulfonyl halides, focusing on the differences between sulfonyl chlorides and sulfonyl fluorides. Utilizing Hirshfeld surface analysis, we delve into the quantitative and qualitative aspects of non-covalent interactions that dictate the crystal packing of these important chemical moieties. Understanding these interactions is crucial for rational drug design and the development of new materials, as the stability and reactivity of sulfonyl halides are significantly influenced by their solid-state architecture.[1]

Overview of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal.[2][3][4] The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of close contacts.[4] This surface is complemented by two-dimensional "fingerprint plots," which summarize the intermolecular contacts and provide a quantitative measure of their relative contributions to the overall crystal packing.[2][5]

Experimental and Computational Protocol

The foundation of Hirshfeld surface analysis is high-quality single-crystal X-ray diffraction data. The general workflow is as follows:

  • Single-Crystal X-ray Crystallography: A suitable single crystal of the sulfonyl halide is grown and subjected to X-ray diffraction analysis. This experiment yields a Crystallographic Information File (CIF), which contains the precise atomic coordinates and unit cell parameters of the compound in its crystalline state.

  • Hirshfeld Surface Generation: The CIF is imported into specialized software, such as CrystalExplorer.[6][7] The software calculates the promolecule electron density and partitions space to define the Hirshfeld surface for a molecule within the crystal.[8]

  • Surface Mapping and Visualization: Various properties are mapped onto the 3D surface to visualize interactions. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts; red spots indicate contacts shorter than the van der Waals radii, white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts.[9]

  • 2D Fingerprint Plot Analysis: The 3D surface information is decomposed into 2D fingerprint plots. These plots quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, O···H, Halogen···H) to the total Hirshfeld surface area, allowing for a direct quantitative comparison between different crystal structures.[5]

G cluster_exp Experimental Phase cluster_comp Computational Analysis cluster_interp Interpretation & Comparison Synthesis Synthesis & Crystal Growth XRD Single-Crystal X-ray Diffraction Synthesis->XRD CIF Generate CIF File XRD->CIF CE Import CIF into CrystalExplorer CIF->CE HS Generate 3D Hirshfeld Surfaces (d_norm, shape index, etc.) CE->HS FP Generate 2D Fingerprint Plots CE->FP Visualize Visualize Interaction Hotspots HS->Visualize Quantify Decompose Fingerprints & Quantify Interactions (%) FP->Quantify Compare Compare Interaction Percentages (e.g., SO2Cl vs. SO2F) Quantify->Compare Correlate Correlate with Physicochemical Properties Visualize->Correlate Compare->Correlate G cluster_SO2Cl Sulfonyl Chloride Interactions cluster_SO2F Sulfonyl Fluoride Interactions SO2Cl R-SO2Cl H_bond Cl···H Hydrogen Bond SO2Cl->H_bond Dominant Sigma_hole Cl···O σ-hole Interaction SO2Cl->Sigma_hole O_H_Cl O···H Interaction SO2Cl->O_H_Cl SO2F R-SO2F F_pi F···π Halogen-Pi Interaction SO2F->F_pi Distinctive O_H_F O···H Interaction (Increased Contribution) SO2F->O_H_F Compensatory H_bond_F F···H (Absent/Weak) SO2F->H_bond_F

References

Mass spectrometry analysis of novel sulfonamides from 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of mass spectrometry techniques for the characterization of novel sulfonamides synthesized from 3-Chloro-4-fluorobenzenesulfonyl chloride, providing researchers with actionable data and methodologies for their analytical workflows.

This guide offers an objective comparison of mass spectrometry-based approaches for the analysis of novel sulfonamides derived from this compound. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of expected fragmentation patterns, comparative performance data of different analytical techniques, and detailed experimental protocols to facilitate the structural elucidation and quantification of these emerging compounds.

Predicted Mass Spectrometric Behavior of Novel Sulfonamides

Novel sulfonamides synthesized from this compound are expected to exhibit characteristic fragmentation patterns under mass spectrometry, particularly using electrospray ionization (ESI) in positive ion mode. The core structure, containing the 3-chloro-4-fluorobenzenesulfonyl moiety, will likely lead to specific product ions that can be used for identification and quantification.

A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond.[1] Additionally, a common and diagnostic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO2), a rearrangement process that is influenced by substituents on the aromatic ring.[2] Electron-withdrawing groups, such as the chlorine atom present in the starting material, can promote this SO2 extrusion.[2]

Below is a diagram illustrating the predicted fragmentation pathway for a generic novel sulfonamide derived from this compound.

Precursor [M+H]+ Fragment1 [M+H - SO2]+ Precursor->Fragment1 -SO2 Fragment2 [C6H3ClFS]+ Precursor->Fragment2 - R-NH Fragment3 [R-NH2]+ Precursor->Fragment3 - C6H3ClFO2S

Caption: Predicted fragmentation of a protonated novel sulfonamide.

Comparative Analysis of Analytical Techniques

The choice of analytical technique significantly impacts the sensitivity, selectivity, and structural information obtained. While various mass spectrometry methods can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of sulfonamides in complex matrices.[3][4] Other methods, such as high-resolution mass spectrometry (HRMS), offer distinct advantages.

Analytical TechniquePrincipleTypical PerformanceAdvantagesDisadvantages
LC-MS/MS (Triple Quadrupole) Chromatographic separation followed by mass analysis with two mass analyzers in series for precursor and product ion scanning.LOD: 0.3-1.9 ng/L[5], LOQ: 1.2-7.6 ng/L[5], Linearity (R²): >0.995[5], Recovery: 74.3-118%[5]High sensitivity and selectivity, ideal for quantification.Provides limited structural information beyond targeted fragments.
LC-HRMS (e.g., Q-TOF, Orbitrap) Chromatographic separation coupled with a high-resolution mass analyzer.Mass Accuracy: <5 ppmProvides accurate mass measurements for elemental composition determination and structural elucidation.Generally lower sensitivity for quantification compared to triple quadrupole MS.
Direct Infusion-MS/MS Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.N/AHigh throughput for rapid screening.Susceptible to matrix effects and ion suppression, not suitable for complex mixtures.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of novel sulfonamides from environmental or biological matrices, a robust sample preparation protocol is crucial to remove interfering substances.

  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol, followed by 6 mL of ultrapure water.[5]

  • Loading: Acidify the sample to a pH between 4 and 7 and load it onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 6 mL of ultrapure water to remove polar impurities.[5]

  • Elution: Elute the target sulfonamides with two aliquots of 4 mL of methanol.[5]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[5]

cluster_0 Sample Preparation Workflow Start Sample Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Dry Eluent Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for sulfonamide analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for the analysis of novel sulfonamides.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm) is commonly used.[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.[3]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Parameters:

      • Gas Temperature: 350°C[3]

      • Gas Flow: 10.5 L/min[3]

      • Nebulizer Pressure: 53 psig[3]

      • Capillary Voltage: 4000 V[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions would need to be optimized for each novel sulfonamide.

Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A less sensitive but more accessible technique for quantification, provided the novel sulfonamides have a suitable chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Generally requires derivatization for the analysis of polar sulfonamides, making it a less direct method.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and can be coupled to mass spectrometry.

The selection of the most appropriate analytical technique will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. This guide provides a foundational framework for the mass spectrometry analysis of novel sulfonamides derived from this compound, enabling researchers to develop and validate robust analytical methods.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides, a versatile class of compounds characterized by the -SO₂NH- functional group, continue to be a cornerstone in medicinal chemistry. Their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties, is largely dictated by the nature of the substituents on the sulfonamide core.[1][2] The synthesis of these derivatives typically involves the reaction of a sulfonyl chloride with an amine, and the choice of the sulfonyl chloride is a critical determinant of the final compound's therapeutic potential.[3] This guide provides a comparative analysis of the biological activities of sulfonamides derived from different sulfonyl chlorides, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological efficacy of sulfonamide derivatives is profoundly influenced by the structural variations in the sulfonyl chloride precursor. These variations can range from simple aromatic and aliphatic backbones to more complex heterocyclic systems, each imparting distinct physicochemical properties to the final molecule.

Antibacterial Activity

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This inhibition halts bacterial growth and replication. The structure of the sulfonyl chloride-derived part of the molecule plays a significant role in how effectively the sulfonamide mimics the natural substrate, para-aminobenzoic acid (PABA).

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamide Derivatives

Sulfonyl Chloride PrecursorDerivativeE. coliS. aureusK. pneumoniaeB. subtilisReference
p-Toluene sulfonyl chlorideCompound 5a7.81--Inactive[5][6]
p-Toluene sulfonyl chlorideCompound 9a7.81--Inactive[5][6]
p-Toluene sulfonyl chlorideCompound 3a--62.5-[5]
p-Toluene sulfonyl chlorideCompound 3b--62.5-[5]
4-Acetamidobenzenesulfonyl chlorideCompound 2e64-51264-51264-512-[7]
4-Acetamidobenzenesulfonyl chlorideCompound 2f64-51264-51264-512-[7]
Reference DrugCiprofloxacin~32 (zone)---[6]

Note: "-" indicates data not available in the cited sources. MIC values represent the minimum inhibitory concentration.

As illustrated in Table 1, sulfonamides derived from p-toluene sulfonyl chloride exhibit potent activity against E. coli and moderate activity against K. pneumoniae.[5][6] Derivatives from 4-acetamidobenzenesulfonyl chloride also show a broad spectrum of activity.[7] The data suggests that the nature of the aromatic ring in the sulfonyl chloride is a key factor in determining the antibacterial spectrum and potency.

Anticancer Activity

The anticancer potential of sulfonamides is attributed to various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors, cell cycle arrest, and disruption of microtubule assembly.[8][9] The sulfonyl chloride moiety contributes to the overall shape and electronic properties of the molecule, influencing its binding affinity to cancer-related targets.[10]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Sulfonamide Derivatives

Sulfonyl Chloride PrecursorDerivativeMCF-7 (Breast)A549 (Lung)Panc-1 (Pancreatic)Reference
Benzenesulfonyl chloride derivativeCompound 22a--6.39-14.88[11]
Benzenesulfonyl chloride derivativeCompound 22b--6.39-14.88[11]
Sulfaguanidine-triazine precursorCompound 2714.8-33.214.8-33.2-[12]
Sulfaguanidine-triazine precursorCompound 2814.8-33.214.8-33.2-[12]
Sulfaguanidine-triazine precursorCompound 2914.8-33.214.8-33.2-[12]
Sulfaguanidine-triazine precursorCompound 3114.8-33.214.8-33.2-[12]
Sulfaguanidine-triazine precursorCompound 3514.8-33.214.8-33.2-[12]
N/AL18---[13]
Reference DrugDoxorubicin--5.11-7.31[11]

Note: "-" indicates data not available in the cited sources. IC₅₀ values represent the half-maximal inhibitory concentration.

The data in Table 2 highlights the significant antiproliferative activity of various sulfonamide derivatives. For instance, benzenesulfonamide hybrids show potent activity against pancreatic cancer cell lines, comparable to the standard drug doxorubicin.[11] Furthermore, complex sulfonamides derived from sulfaguanidine-triazine precursors demonstrate broad-spectrum anticancer activity.[12] A recently developed sulfonamide derivative, L18, has been identified as a potent and selective CDK9 inhibitor with an IC50 of 3.8 nM, showcasing the potential for highly targeted anticancer agents.[13]

Anti-diabetic Activity

Recent research has explored the role of sulfonamides as anti-diabetic agents, primarily through the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[14][15]

Table 3: Comparative α-Glucosidase Inhibitory Activity (IC₅₀, µM) of Sulfonamide Derivatives

Sulfonyl Chloride PrecursorDerivativeα-Glucosidase IC₅₀ (µM)Reference
Imine-linked heterocyclic precursorCompound 3a19.39[15]
Imine-linked heterocyclic precursorCompound 3b25.12[15]
Imine-linked heterocyclic precursorCompound 3h25.57[15]
Imine-linked heterocyclic precursorCompound 622.02[15]
Reference DrugAcarbose27.0 (approx.)[15]

As shown in Table 3, novel sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the reference drug acarbose.[15] This indicates the promise of sulfonamides in the development of new treatments for diabetes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

General Synthesis of Sulfonamides

The synthesis of sulfonamides is commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7][16]

Workflow for Sulfonamide Synthesis

G start Start Materials: - Sulfonyl Chloride (R-SO2Cl) - Amine (R'-NH2) reaction Reaction: - Add sulfonyl chloride to a solution of the amine - Base (e.g., pyridine, NaOH) as catalyst - Stir at room temperature start->reaction workup Work-up: - Pour into ice-water - Acidify to precipitate the product reaction->workup purification Purification: - Filter the solid - Wash with water - Recrystallize from a suitable solvent (e.g., ethanol) workup->purification characterization Characterization: - FT-IR, NMR, Mass Spectrometry purification->characterization

Caption: General workflow for the synthesis of sulfonamides.

Detailed Steps:

  • Dissolve the amine in a suitable solvent (e.g., pyridine or an aqueous alkaline medium).[7]

  • Slowly add the sulfonyl chloride to the amine solution, typically at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-24 hours).

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the sulfonamide derivative.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol-water mixture).

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[5][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

G prep Prepare serial dilutions of sulfonamide compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension prep->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Read the results visually or with a plate reader to determine the lowest concentration with no visible growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Prepare a stock solution of each sulfonamide derivative in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Workflow for MTT Assay

G seed Seed cancer cells in a 96-well plate and allow them to adhere overnight treat Treat the cells with various concentrations of the sulfonamide compounds for a specified duration (e.g., 48 hours) seed->treat add_mtt Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilize->measure calculate Calculate the percentage of cell viability and determine the IC50 value measure->calculate

Caption: Workflow for the in vitro anticancer MTT assay.

Detailed Steps:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the sulfonamide derivatives and incubate for an additional 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the resulting formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[11]

Signaling Pathway Inhibition

A key mechanism of action for many biologically active sulfonamides is the inhibition of specific signaling pathways that are crucial for pathogen survival or cancer cell proliferation.

Inhibition of Folic Acid Synthesis in Bacteria

The antibacterial action of sulfonamides is a classic example of competitive inhibition within a critical metabolic pathway.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA, RNA, Proteins THF->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

This guide underscores the vast therapeutic potential of sulfonamides and highlights the critical role of the sulfonyl chloride precursor in defining their biological activity. The provided data and protocols offer a valuable resource for researchers engaged in the design and development of novel sulfonamide-based drugs.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-4-fluorobenzenesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Chloro-4-fluorobenzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small quantities or collection as hazardous waste for bulk amounts. Never dispose of it directly down the drain.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4][5] It is also water-reactive and may be corrosive to metals.[2][4][5][6] Proper personal protective equipment is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Specification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Wear appropriate protective gloves.
Skin and Body Protection Protective clothing, including a lab coat and apron.[1][7]
Respiratory Protection Use a respirator with a suitable filter (e.g., type ABEK EN14387) in a well-ventilated area or chemical fume hood.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

Experimental Protocol for Small Spill Neutralization:

  • Evacuate and Ventilate : Clear all non-essential personnel from the immediate area and ensure the fume hood is operational to manage vapors.[8]

  • Containment : Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[8] Do not use combustible materials like sawdust. [8]

  • Collection : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[9]

  • Decontamination : Thoroughly clean the spill area.

  • Reporting : Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste.

For small residual amounts of uncontaminated this compound, a careful neutralization process can be performed by trained personnel in a controlled environment.[8]

Experimental Protocol for Neutralization:

  • Preparation : In a chemical fume hood, prepare a large container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[8] Place this container in an ice bath to manage the exothermic reaction.[8] A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the sulfonyl chloride.[10]

  • Slow Addition : With constant and vigorous stirring, slowly and carefully add the this compound to the cold basic solution in a dropwise manner.[8][10] Caution : The reaction is exothermic and will release corrosive fumes.[8] Never add the base to the sulfonyl chloride.[8]

  • Monitoring and Completion : Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction is finished.[10]

  • pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[10] If the solution is still acidic, add more base.

  • Final Disposal : Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[10]

Bulk quantities of this compound and any contaminated materials (e.g., from spills) must be disposed of as hazardous waste without attempting neutralization.[8][10]

Operational Plan for Bulk Disposal:

  • Waste Segregation : This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[10] Do not mix it with non-halogenated waste.[10]

  • Container and Labeling : Ensure the waste is in a compatible, tightly sealed, and clearly labeled hazardous waste container.[10] The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date.[10]

  • Storage : Store the sealed container in a designated hazardous waste storage area.

  • Professional Disposal : Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_small Small, Uncontaminated Quantity cluster_large Bulk Quantity or Contaminated start Start: this compound Waste assess_quantity Assess Quantity and Contamination start->assess_quantity prep_neutralization Prepare Cold Basic Solution (e.g., 5% Sodium Bicarbonate) assess_quantity->prep_neutralization Small & Uncontaminated segregate_waste Segregate as Halogenated Organic Waste assess_quantity->segregate_waste Bulk or Contaminated slow_addition Slowly Add Sulfonyl Chloride with Stirring prep_neutralization->slow_addition monitor_reaction Stir for 30-60 mins slow_addition->monitor_reaction verify_ph Verify pH (7-9) monitor_reaction->verify_ph aqueous_waste Dispose as Aqueous Hazardous Waste verify_ph->aqueous_waste pH is Neutral/Basic add_base Add More Base verify_ph->add_base pH is Acidic add_base->verify_ph label_container Seal and Label Container segregate_waste->label_container professional_disposal Dispose via Approved Waste Facility label_container->professional_disposal

References

Personal protective equipment for handling 3-Chloro-4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS No. 91170-93-3). Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of hazardous materials.

Chemical Identifier and Properties:

PropertyValue
CAS Number 91170-93-3[1][2]
Molecular Formula C6H3Cl2FO2S[1]
Molecular Weight 229.05 g/mol
Appearance Light yellow to yellow to orange clear liquid[3]
Density 1.610 g/mL at 25°C (lit.)[2]
Boiling Point 104-105°C at 1 mmHg (lit.)[2]

Hazard Identification and Classification:

This compound is classified as a hazardous substance that poses significant risks upon exposure.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/Irritation Category 1B/1CDangerH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye Damage Category 1DangerH314: Causes severe skin burns and eye damage[1][3]
Corrosive to Metals Category 1WarningH290: May be corrosive to metals[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final and critical barrier to exposure. The following table outlines the mandatory PPE for handling this substance.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides a complete barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes and face.[2][4][5]
Hands Chemical-resistant gloves (e.g., Neoprene, Nitrile)Protects against direct skin contact, which can cause severe burns. Thicker gloves generally offer better protection.[2][4][5][6]
Body Chemical-resistant apron or coverall over a long-sleeved lab coatProvides a barrier against accidental spills and splashes, preventing contamination of personal clothing and skin.[5][7]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.Minimizes the inhalation of corrosive and irritating vapors.[2][4][5][7]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is mandatory to minimize the risk of exposure and injury.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill don_ppe Don Full PPE gather_spill->don_ppe handle_chem Handle Chemical (Avoid Inhalation/Contact) don_ppe->handle_chem decontaminate_tools Decontaminate Equipment handle_chem->decontaminate_tools doff_ppe Doff PPE Correctly decontaminate_tools->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect Waste in Designated Container wash_hands->waste_collection label_waste Label Waste Container waste_collection->label_waste store_waste Store in a Secure Area label_waste->store_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures:

SituationAction
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[7]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal liquid_waste Liquid Waste (Corrosive Resistant Container) labeling Label Container: 'Hazardous Waste' 'Corrosive' 'this compound' liquid_waste->labeling solid_waste Contaminated Solids (Gloves, Paper Towels) solid_waste->labeling storage Store in a cool, dry, well-ventilated, and secure area away from incompatible materials. labeling->storage disposal Dispose of through an approved waste disposal plant in accordance with local, state, and federal regulations. storage->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.